2-Azaspiro[3.3]heptan-6-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-1-6(2-5)3-7-4-6;/h5,7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISYHVUGUIQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-10-6 | |
| Record name | 2-Azaspiro[3.3]heptan-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Azaspiro[3.3]heptan-6-ol hydrochloride structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
Abstract
The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for the piperidine ring, making it a privileged motif in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique vectoral projection for substituents, enabling novel interactions with biological targets. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key derivative, this compound (C₆H₁₂ClNO). We will proceed through a logical sequence of analytical experiments, from foundational mass and elemental composition analysis to detailed 2D NMR connectivity mapping and ultimate confirmation by single-crystal X-ray diffraction. This document is intended for researchers, analytical chemists, and drug development professionals, providing not only procedural steps but also the expert rationale behind each experimental choice, ensuring a self-validating and authoritative approach to structural chemistry.
Initial Characterization: Molecular Formula and Unsaturation
Before delving into complex spectroscopic analysis, the foundational step is to confirm the molecular formula and calculate the degree of unsaturation. This information provides the fundamental constraints for any proposed structure.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The choice of HRMS over standard-resolution MS is critical. HRMS provides the high mass accuracy necessary to distinguish between elemental compositions that may be isobaric at lower resolutions. For a small molecule like 2-Azaspiro[3.3]heptan-6-ol, this precision is essential for building confidence in the molecular formula from the outset. The parent compound (free base) has a monoisotopic mass of 113.084063974 Da.[2]
Protocol: HRMS via Electrospray Ionization (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Analysis Mode: Acquire data in positive ion mode. The secondary amine in the spirocycle is readily protonated.
-
Data Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire spectra over a mass range of m/z 50-500.
-
Calibration: Use a known calibration standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
-
Observation: Expect to observe the protonated molecular ion [M+H]⁺ for the free base (C₆H₁₁NO).
Data Presentation: Expected HRMS Results
| Ion Species | Elemental Composition | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₆H₁₂NO⁺ | 114.09134 | 114.0911 | < 2.0 |
This result confirms the elemental composition of the free base as C₆H₁₁NO. The hydrochloride salt itself will not be observed directly but is inferred from the synthesis and other characterization methods.
Degree of Unsaturation
The degree of unsaturation (DoU), or double bond equivalent, is calculated from the molecular formula (CxHyNzOnXq) using the formula: DoU = x - y/2 + z/2 + 1.
For C₆H₁₁NO: DoU = 6 - 11/2 + 1/2 + 1 = 6 - 5.5 + 0.5 + 1 = 2
A DoU of 2 indicates the presence of two rings, two double bonds, or one ring and one double bond. Given the "spiro[3.3]heptane" nomenclature, we anticipate two rings and zero double bonds (other than potential C=O, which is ruled out by the "-ol" suffix). This calculation is a crucial cross-check for the proposed spirocyclic structure.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For this molecule, we are specifically looking for evidence of the alcohol (-OH) and the secondary amine hydrochloride (-NH₂⁺-). The spectrum of the salt will differ significantly from the free base.[3]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3200 | Broad, Strong | O-H Stretch | The broadness is characteristic of hydrogen-bonded alcohols.[4][5] |
| ~3000-2700 | Broad, Strong | N-H Stretch (Ammonium Salt) | The protonated amine (R₂NH₂⁺) shows a very broad and strong absorption in this region.[3] |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H stretches from the cyclobutane rings. |
| ~1620-1560 | Medium | N-H Bend (Ammonium Salt) | Characteristic deformation vibration for secondary amine salts.[3] |
| ~1150-1075 | Strong | C-O Stretch | This range is typical for secondary alcohols.[4] |
The presence of these key bands provides strong, direct evidence for the alcohol and secondary amine hydrochloride functionalities.
Connectivity Mapping: A Deep Dive into NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution.[6] A full suite of 1D and 2D experiments is required to assemble the spirocyclic core and definitively place the hydroxyl group. All spectra should be acquired in a suitable deuterated solvent like D₂O or DMSO-d₆. For this guide, we will use D₂O, which will cause the exchangeable -OH and -NH₂⁺ protons to disappear, simplifying the spectrum.
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical workflow, where information from simpler experiments informs the setup and interpretation of more complex ones.
Caption: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: The Building Blocks
¹H NMR provides information on the number and electronic environment of different protons, while ¹³C NMR and DEPT-135 experiments reveal the number and type (CH₃, CH₂, CH, C) of carbon atoms.
Data Presentation: Predicted NMR Data (in D₂O, 400 MHz)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration | DEPT-135 |
| C1, C3 | ~50 | ~3.5 | t | 4H | CH₂ (pos) |
| C5, C7 | ~35 | ~2.4 | m | 4H | CH₂ (pos) |
| C6 | ~70 | ~4.2 | quintet | 1H | CH (pos) |
| C4 (Spiro) | ~65 | - | - | - | C (absent) |
Note: Chemical shifts are predictive and based on analogous structures. The two CH₂ groups attached to the nitrogen (C1, C3) are equivalent, as are the two CH₂ groups in the other ring (C5, C7). The multiplicity and integration reflect this symmetry.
2D NMR: Assembling the Puzzle
Trustworthiness: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly. Each experiment validates the others. HSQC links protons to their directly attached carbons. COSY reveals proton-proton coupling networks. HMBC provides the long-range connections that are essential for linking fragments across non-protonated (quaternary) centers, such as the spiro-carbon.[7]
Protocol: 2D HMBC Acquisition
-
Sample Preparation: Use the same sample as for 1D NMR (~5-10 mg in 0.6 mL D₂O).
-
Experiment Setup: Load a standard hmbcgplpndqf pulse sequence.
-
Key Parameters:
-
Set the spectral widths to cover all proton and carbon signals.
-
Set the cnst2 parameter (optimized for long-range coupling) to a value corresponding to an 8 Hz coupling (e.g., 62.5 ms). This is a good starting point for 2- and 3-bond correlations.
-
-
Acquisition: Acquire data with sufficient scans to achieve a good signal-to-noise ratio, typically over several hours.
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
The following diagram illustrates the key correlations that would unambiguously confirm the structure.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jchps.com [jchps.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
An In-depth Technical Guide to 2-Azaspiro[3.3]heptan-6-ol hydrochloride: A Rising Star in Medicinal Chemistry
Introduction: The Quest for Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds—has gained significant traction.[1] This shift is driven by the understanding that increased three-dimensionality can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties.
It is within this context that the 2-azaspiro[3.3]heptane motif has emerged as a scaffold of profound interest. First proposed as a bioisosteric replacement for the ubiquitous piperidine ring in 2010, this strained spirocyclic system has seen a dramatic rise in its incorporation into medicinal chemistry programs.[1][2] Its rigid, well-defined structure provides predictable exit vectors for substituents, allowing for precise three-dimensional exploration of chemical space. This guide provides an in-depth technical overview of a key derivative, 2-Azaspiro[3.3]heptan-6-ol hydrochloride (CAS Number: 1630907-10-6), a versatile building block for the synthesis of next-generation therapeutics.
Physicochemical Properties: A Quantitative Snapshot
This compound is a white to off-white solid. Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions. The core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1630907-10-6 | PubChem[3] |
| Molecular Formula | C₆H₁₂ClNO | PubChem[3] |
| Molecular Weight | 149.62 g/mol | PubChem[3] |
| IUPAC Name | 2-azaspiro[3.3]heptan-6-ol;hydrochloride | PubChem[3] |
| Parent Compound | 2-Azaspiro[3.3]heptan-6-ol (CAS: 1256352-97-2) | PubChem[4] |
| Parent Mol. Weight | 113.16 g/mol | PubChem[4] |
Synthesis and Purification: A Validated Pathway
The synthesis of this compound is a multi-step process that leverages the robust chemistry of its parent scaffold. The most logical and scalable approach involves the synthesis of a Boc-protected ketone intermediate, followed by stereoselective reduction and subsequent deprotection. This pathway ensures high purity and good overall yield.
Synthetic Workflow Diagram
Caption: Synthetic pathway to this compound.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis of the key ketone intermediate has been described in the literature, with scalable routes starting from inexpensive materials like epibromohydrin. These multi-step syntheses provide access to the bifunctional 2-azaspiro[3.3]heptane core. For the purpose of this guide, we will consider this intermediate as the starting point for the final steps.
Part 2: Reduction of the Ketone to the Alcohol
-
Rationale: The reduction of the ketone to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the Boc-protecting group's ester functionality. Methanol is an excellent solvent for this reaction, and conducting the reduction at 0°C helps to control the reaction rate and minimize side products.
-
Protocol:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol at 0°C under a nitrogen atmosphere, add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, typically as a white solid. This intermediate can be purified by column chromatography if necessary.
-
Part 3: Boc Deprotection to Yield the Final Hydrochloride Salt
-
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group. Acidic conditions are required for this transformation. A solution of hydrochloric acid in an anhydrous solvent like dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously forms the hydrochloride salt of the free amine, which often precipitates from the reaction mixture, facilitating its isolation.
-
Protocol:
-
Dissolve the tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.
-
To this solution, add a solution of HCl in dioxane (e.g., 4M) or ether (e.g., 2M) (typically 5-10 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. A precipitate should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Characterization of a Key Intermediate: tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
¹H NMR (300 MHz, CDCl₃): δ 4.18 (m, 1H), 3.88 (d, 4H), 2.53 (m, 2H), 2.08 (m, 2H), 1.42 (s, 9H).
Applications in Drug Discovery: A Scaffold for Innovation
The primary application of this compound is as a versatile building block in drug discovery. The 2-azaspiro[3.3]heptane core is a validated bioisostere of piperidine, a privileged scaffold found in numerous approved drugs. The hydroxyl group at the 6-position provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Drug Discovery and Development Workflow
Caption: A typical drug discovery workflow utilizing the title compound.
Exemplary Experimental Protocol: In Vitro Metabolic Stability Assay
Given that a key rationale for using spirocyclic scaffolds is to improve metabolic stability compared to their piperidine counterparts, an in vitro microsomal stability assay is a critical early-stage experiment.
-
Objective: To determine the rate at which the test compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.
-
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound (or a derivative thereof) in DMSO.
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, dilute the HLM to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related, stable compound).
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (Volume of incubation / mg of microsomal protein) * k.
-
-
Conclusion and Future Outlook
This compound is more than just a chemical entity; it represents a gateway to novel, three-dimensional chemical space. Its role as a piperidine bioisostere, combined with the synthetic versatility offered by the hydroxyl group, makes it an invaluable tool for medicinal chemists. As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the demand for innovative, sp³-rich scaffolds will only grow. We anticipate that this compound and its derivatives will play a significant role in the development of the next generation of therapeutics, offering a pathway to compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.
References
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
An In-Depth Technical Guide to 2-Azaspiro[3.3]heptan-6-ol hydrochloride: Properties, Synthesis, and Application
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules—has become a cornerstone of modern drug design.[1] Spirocyclic systems, particularly strained ring systems like the azaspiro[3.3]heptane core, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures provide predictable vectors for substituent placement, which can enhance target selectivity and improve pharmacological profiles.[2][3]
This guide provides a detailed technical overview of this compound, a key building block within this class. We will delve into its fundamental molecular properties, outline a representative synthetic rationale, and discuss its significance and application for researchers and drug development professionals. As a functionalized derivative, this compound serves as a versatile starting point for introducing the azaspiro[3.3]heptane motif, a validated bioisostere for the ubiquitous piperidine ring, into lead compounds.[1][2]
Part 1: Core Molecular Identity and Physicochemical Properties
The precise characterization of a molecular entity is the foundation of its application in research and development. For this compound, this begins with its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
Molecular Formula and Weight
The compound is composed of the parent molecule, 2-Azaspiro[3.3]heptan-6-ol, and a hydrochloride salt.[4] The salt form is typically employed to improve the stability and aqueous solubility of the amine-containing parent molecule, a common strategy in drug development.
The molecular formula is C6H12ClNO .[4] This formula is derived from the parent compound, C6H11NO, with the addition of one molecule of hydrochloric acid (HCl).[4][5]
The molecular weight is a critical parameter for any experimental work. It is essential to distinguish between the average molecular weight (often referred to as molecular mass) and the monoisotopic mass.
-
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is 149.62 g/mol .[4]
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve isotopic peaks and is used to confirm the elemental composition of a molecule. The monoisotopic mass is 149.0607417 Da .[4]
A summary of these core identifiers is presented in Table 1.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C6H12ClNO | PubChem[4] |
| Average Molecular Weight | 149.62 g/mol | PubChem[4] |
| Monoisotopic Mass | 149.0607417 Da | PubChem[4] |
| IUPAC Name | 2-azaspiro[3.3]heptan-6-ol;hydrochloride | PubChem[4] |
| CAS Number | 1630907-10-6 | PubChem[4], Apollo Scientific[6] |
| Parent Compound CID | 56962214 (2-Azaspiro[3.3]heptan-6-ol) | PubChem[4] |
Chemical Structure
The defining feature of this molecule is its spirocyclic core, where two rings share a single carbon atom. This arrangement locks the molecule into a rigid conformation, a highly desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1630907-10-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Navigating Three-Dimensional Space: An In-depth Technical Guide to the Conformation of Azaspiro[3.3]heptane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This guide provides a comprehensive technical exploration of the three-dimensional conformation of these spirocyclic systems. We will delve into the fundamental principles governing their shape, the experimental and computational methodologies employed for their characterization, and the critical implications of their conformation on physicochemical properties and biological activity. This document is intended to serve as a detailed resource for researchers leveraging this scaffold in drug design and development, offering not just procedural descriptions but also the underlying scientific rationale to inform strategic molecular design.
The Azaspiro[3.3]heptane Core: A Paradigm of Rigidity and Three-Dimensionality
In the quest for novel chemical matter with improved pharmacological profiles, medicinal chemists are increasingly "escaping flatland" by incorporating sp³-rich, three-dimensional scaffolds into drug candidates. The azaspiro[3.3]heptane framework, consisting of two fused four-membered rings sharing a central quaternary carbon, is a prime example of this design strategy. Its significance stems from several key features:
-
Inherent Rigidity: The strained nature of the two cyclobutane rings significantly restricts conformational freedom. This pre-organization of substituent exit vectors can lead to enhanced binding affinity for biological targets by minimizing the entropic penalty upon binding.
-
Novel Chemical Space: The unique spatial arrangement of substituents on the azaspiro[3.3]heptane core allows for the exploration of novel chemical space, potentially leading to improved selectivity and reduced off-target effects.
-
Bioisosteric Replacement: Azaspiro[3.3]heptanes, particularly 1- and 2-azaspiro[3.3]heptane, have been successfully employed as bioisosteres of the ubiquitous piperidine ring.[1][2] Similarly, 2,6-diazaspiro[3.3]heptane can serve as a constrained analog of piperazine. This substitution can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.
The conformational behavior of the azaspiro[3.3]heptane core is dominated by the puckering of the two four-membered rings. Unlike the flexible chair-boat conformations of cyclohexane, the cyclobutane rings in this scaffold are conformationally restricted, leading to a well-defined three-dimensional structure. Understanding and controlling this conformation is paramount for rational drug design.
Unveiling the Three-Dimensional Structure: A Multi-faceted Approach
A thorough understanding of the azaspiro[3.3]heptane conformation necessitates a combination of experimental and computational techniques. Each method provides complementary information, and together they offer a detailed picture of the scaffold's spatial arrangement.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule, yielding precise measurements of bond lengths, bond angles, and torsion angles. For the azaspiro[3.3]heptane scaffold, crystallographic data is invaluable for:
-
Quantifying Ring Puckering: The degree of non-planarity in each cyclobutane ring can be precisely determined.
-
Defining Substituent Orientation: The spatial disposition of substituents on the rings (axial vs. equatorial-like) is clearly visualized.
-
Characterizing Intermolecular Interactions: Crystal packing analysis can reveal potential intermolecular interactions that may be relevant in a biological context.
Data Presentation: Crystallographic Parameters of Representative Azaspiro[3.3]heptane Derivatives
| Compound/Scaffold | CCDC Deposition No. | Puckering Angle (°) Ring 1 | Puckering Angle (°) Ring 2 | Key Torsion Angles (°) | Reference |
| 2-Azaspiro[3.3]heptane hydrochloride | Not explicitly found | Data not available | Data not available | Data not available | [3] |
| Substituted 1-Azaspiro[3.3]heptane | Multiple, e.g., 2246536-2246540 | ~30-35 | ~30-35 | Varies with substitution | [4] |
| Substituted 2,6-Diazaspiro[3.3]heptane | Varies | Data not available | Data not available | Data not available | [5] |
Note: Puckering angles for cyclobutane are typically defined by the angle between the two planes formed by three carbon atoms each. Specific values need to be extracted from the Crystallographic Information Files (CIFs).
Experimental Protocol: Obtaining Single Crystals for X-ray Diffraction
The primary challenge in X-ray crystallography is often the generation of high-quality single crystals. The following is a generalized protocol, which must be optimized for each specific compound:
-
Purification: Ensure the compound is of the highest possible purity (>99%). Residual impurities can inhibit crystallization.
-
Solvent Selection: Screen a wide range of solvents and solvent systems (e.g., binary or ternary mixtures) for solubility. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant vapor into the compound solution gradually reduces its solubility, promoting crystal growth.
-
Cooling: Slowly cool a saturated solution to induce crystallization. The rate of cooling is critical; rapid cooling often leads to amorphous solids or microcrystalline powders.
-
-
Crystal Harvesting and Mounting: Once suitable crystals have formed, carefully harvest them and mount them on a goniometer head for data collection on a single-crystal X-ray diffractometer.
Conformation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the solid-state conformation, NMR spectroscopy offers insights into the conformational dynamics and average conformation in solution, which is often more biologically relevant.
-
¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. For the cyclobutane rings of azaspiro[3.3]heptanes, the ³JHH values can provide information about the puckering of the rings and the relative orientation of substituents.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close in proximity (< 5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. This technique is extremely powerful for determining the relative stereochemistry and conformational preferences of substituents on the azaspiro[3.3]heptane scaffold. For medium-sized molecules where the NOE may be close to zero, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often the preferred experiment as the ROE is always positive.[2]
Experimental Protocol: Conformational Analysis by 2D NMR
-
Sample Preparation: Dissolve a sufficient amount of the purified azaspiro[3.3]heptane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to achieve a concentration of approximately 5-10 mM.
-
¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon resonances.
-
COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to establish proton-proton scalar coupling networks, confirming assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and complex spin systems.
-
NOESY/ROESY:
-
Choose between NOESY and ROESY based on the molecular weight of the compound.[2] For typical small molecule drug candidates, NOESY is often sufficient.
-
Acquire a 2D NOESY/ROESY spectrum with a range of mixing times (e.g., 200-800 ms) to build up NOE/ROE cross-peaks and monitor for spin diffusion.
-
Integrate the cross-peaks at short mixing times to obtain quantitative distance restraints.
-
-
Data Analysis:
-
Analyze the ³JHH coupling constants from the high-resolution 1D ¹H spectrum to infer dihedral angles.
-
Use the NOE/ROE distance restraints to build a 3D model of the solution conformation. This can be done using molecular modeling software that can incorporate experimental restraints.
-
Visualization: NMR Data Interpretation Workflow
Caption: Workflow for NMR-based conformational analysis.
In Silico Insights: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing the conformational landscape of azaspiro[3.3]heptane scaffolds. These methods can:
-
Predict Low-Energy Conformations: By performing a conformational search, the relative energies of different puckered states and substituent orientations can be calculated.
-
Determine Energy Barriers: The energy barriers for ring inversion or substituent rotation can be calculated, providing insights into the conformational flexibility of the molecule.
-
Calculate NMR Parameters: Theoretical chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted conformation.
Computational Protocol: DFT-based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the azaspiro[3.3]heptane derivative using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Perform a frequency calculation for each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
NMR Parameter Calculation: For the lowest energy conformers, perform a calculation of NMR chemical shifts and coupling constants using a method like GIAO (Gauge-Including Atomic Orbital).
-
Data Analysis: Compare the calculated energies to determine the relative populations of each conformer. Compare the calculated NMR parameters with experimental data to determine the best-fit conformational model.
Visualization: Conformational Energy Landscape
Caption: Potential energy surface for ring puckering.
Conformational Implications in Drug Design: A Case Study Perspective
The rigid and well-defined conformation of the azaspiro[3.3]heptane scaffold has profound implications for its application in drug design. The spatial orientation of substituents is critical for molecular recognition by the target protein.
Case Study: Azaspiro[3.3]heptane as a Piperidine Bioisostere in a GPR119 Agonist
In a study exploring replacements for a piperazine moiety in a series of GPR119 agonists, a 2,6-diazaspiro[3.3]heptane analog was synthesized. While this substitution led to a favorable reduction in lipophilicity, it resulted in a dramatic (>800-fold) loss of potency.[5] This was attributed to the significant change in the geometry of the substituent exit vectors. The spirocyclic core enforces a roughly 90° twist compared to the piperazine, altering the position and orientation of a crucial carbamate acceptor group, thereby disrupting the key binding interactions with the receptor.[5] This case highlights that while azaspiro[3.3]heptanes can be excellent bioisosteres, their rigid conformational nature demands careful consideration of the spatial requirements of the target's binding site.
Conclusion and Future Outlook
The azaspiro[3.3]heptane scaffold offers a unique and valuable tool for medicinal chemists seeking to introduce three-dimensionality and conformational rigidity into their drug candidates. A comprehensive understanding of its three-dimensional conformation, achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for its successful implementation. The protocols and principles outlined in this guide provide a framework for the rational design and conformational analysis of novel azaspiro[3.3]heptane-based therapeutic agents. As our ability to predict and analyze molecular conformation continues to improve, the strategic application of such rigid scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. 2-Azaspiro[3.3]heptane hydrochloride | C6H12ClN | CID 71741940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Spirocycles in Medicinal Chemistry
Abstract
The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the traditionally favored flat, aromatic structures towards molecules with greater three-dimensionality. This evolution, often termed the "escape from flatland," is driven by the need for drug candidates with improved physicochemical properties, enhanced selectivity, and better pharmacokinetic profiles.[1] At the forefront of this movement are spirocycles—unique bicyclic systems where two rings are joined by a single, common atom.[2] This guide provides a comprehensive exploration of the strategic role of spirocycles in modern drug discovery. We will delve into the fundamental principles that make these scaffolds advantageous, examine their profound impact on critical drug-like properties, detail synthetic strategies, and showcase their successful application in clinical candidates and approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of three-dimensionality in their quest for novel therapeutics.
The Spirocyclic Paradigm: Beyond Flatland
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems due to their synthetic accessibility and utility in mimicking biological recognition motifs. However, an over-reliance on planar structures has been correlated with issues such as poor solubility, metabolic instability, and off-target activity.[1] Spirocycles offer a compelling solution by introducing a high fraction of sp³-hybridized carbons (Fsp³) into a molecular scaffold.
The defining feature of a spirocycle is the central quaternary spiroatom, which rigidly locks the two constituent rings in perpendicular planes. This unique architecture imparts a well-defined three-dimensional geometry, allowing for the precise projection of functional groups into space—a critical factor for optimizing interactions within the complex 3D environment of a protein binding pocket.[2]
References
Spectroscopic Characterization of 2-Azaspiro[3.3]heptan-6-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Azaspiro[3.3]heptan-6-ol, a valuable saturated heterocyclic scaffold in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the structural elucidation of this important molecule.
Introduction: The Significance of 2-Azaspiro[3.3]heptan-6-ol
2-Azaspiro[3.3]heptan-6-ol is a member of the azaspiro[3.3]heptane class of compounds, which have garnered significant attention in drug discovery as bioisosteres of piperidine and other cyclic amines.[1][2] The rigid, three-dimensional structure of the spirocyclic core provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as aqueous solubility. The presence of both a secondary amine and a hydroxyl group offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.
Accurate structural characterization is paramount for the successful application of 2-Azaspiro[3.3]heptan-6-ol in drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of this molecule. This guide will delve into the predicted spectroscopic data for 2-Azaspiro[3.3]heptan-6-ol, providing a detailed interpretation that will aid researchers in their synthetic and analytical endeavors.
Molecular Structure and Synthesis Overview
The structure of 2-Azaspiro[3.3]heptan-6-ol consists of two four-membered rings, an azetidine and a cyclobutane, fused at a single carbon atom. The hydroxyl group is positioned on the cyclobutane ring.
Molecular Structure of 2-Azaspiro[3.3]heptan-6-ol
Caption: Ball-and-stick model of 2-Azaspiro[3.3]heptan-6-ol.
A plausible synthetic route to 2-Azaspiro[3.3]heptan-6-ol could involve the reduction of a corresponding ketone precursor, such as 2-azaspiro[3.3]heptan-6-one. The synthesis of the core 2-azaspiro[3.3]heptane skeleton can be achieved through various methods, often involving intramolecular cyclization reactions. A potential impurity that could arise from the synthesis is the starting ketone, which would be distinguishable by IR and ¹³C NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of 2-Azaspiro[3.3]heptan-6-ol, a simplified spectrum is expected.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol in CDCl₃ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | m | 1H | CH-OH |
| ~3.4 - 3.7 | m | 4H | CH₂-N |
| ~2.2 - 2.5 | m | 4H | CH₂ (cyclobutane) |
| ~1.8 (broad s) | - | 2H | NH, OH |
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals key structural features of 2-Azaspiro[3.3]heptan-6-ol. The downfield multiplet between 3.8 and 4.2 ppm is characteristic of the proton attached to the carbon bearing the hydroxyl group (CH-OH). The multiplet between 3.4 and 3.7 ppm corresponds to the four protons of the two methylene groups adjacent to the nitrogen atom in the azetidine ring. The upfield multiplet between 2.2 and 2.5 ppm is assigned to the four protons of the two methylene groups on the cyclobutane ring. The broad singlet around 1.8 ppm is attributable to the exchangeable protons of the amine (NH) and hydroxyl (OH) groups; the chemical shift of these protons can vary with concentration and temperature, and they can be confirmed by a D₂O exchange experiment.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of 2-Azaspiro[3.3]heptan-6-ol in CDCl₃ is presented below.
| Chemical Shift (ppm) | Assignment |
| ~65 - 70 | CH-OH |
| ~50 - 55 | CH₂-N |
| ~40 - 45 | Spiro C |
| ~30 - 35 | CH₂ (cyclobutane) |
Experimental Protocol for ¹³C NMR
The acquisition of a ¹³C NMR spectrum typically requires a longer experiment time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Several hundred to several thousand scans may be necessary.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 220 ppm is standard.
-
-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform and corrections.
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the proposed structure. The signal in the 65-70 ppm range is assigned to the carbon atom bonded to the hydroxyl group. The signal between 50 and 55 ppm corresponds to the two equivalent methylene carbons of the azetidine ring. The spiro carbon, being a quaternary carbon, is expected to have a weaker signal and appear in the 40-45 ppm region. The remaining two equivalent methylene carbons of the cyclobutane ring are predicted to resonate in the 30-35 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Data
The predicted key IR absorption bands for 2-Azaspiro[3.3]heptan-6-ol are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3500 | Broad, Strong | O-H stretch |
| ~3200 - 3400 | Medium | N-H stretch |
| ~2850 - 2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1050 - 1150 | Strong | C-O stretch |
| ~1100 - 1200 | Medium | C-N stretch |
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Collection: A background spectrum of the clean ATR crystal is collected first, followed by the spectrum of the sample. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The predicted IR spectrum clearly indicates the presence of the key functional groups. The broad, strong absorption band in the 3300-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear as a medium intensity band in the 3200-3400 cm⁻¹ region, potentially overlapping with the O-H band. The aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ range. The strong band between 1050 and 1150 cm⁻¹ is indicative of the C-O stretching vibration, and the C-N stretching vibration is expected in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
For 2-Azaspiro[3.3]heptan-6-ol (Molecular Weight: 113.16 g/mol )[3], the following key ions are predicted in an electron ionization (EI) mass spectrum:
| m/z | Predicted Fragment |
| 113 | [M]⁺ (Molecular Ion) |
| 96 | [M - H₂O]⁺ |
| 84 | [M - CH₂OH]⁺ |
| 70 | [M - C₂H₄OH]⁺ or [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Interpretation of the Mass Spectrum
The molecular ion peak ([M]⁺) is expected at m/z 113, confirming the molecular weight of the compound. A prominent peak at m/z 96 would correspond to the loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols. Loss of the hydroxymethyl radical would lead to a fragment at m/z 84. Further fragmentation of the spirocyclic system could lead to characteristic ions at m/z 70 and 56, corresponding to the cleavage of the cyclobutane and azetidine rings.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of 2-Azaspiro[3.3]heptan-6-ol relies on the synergistic interpretation of data from multiple spectroscopic techniques.
General Spectroscopic Characterization Workflow
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of 2-Azaspiro[3.3]heptan-6-ol. By combining predicted data with fundamental principles of NMR, IR, and MS, a comprehensive structural characterization has been presented. This information serves as a valuable resource for scientists working with this and related spirocyclic systems, facilitating their research and development efforts in the pursuit of novel therapeutics. The protocols and interpretations outlined herein provide a solid framework for the experimental characterization of this important chemical entity.
References
Methodological & Application
Application Note: A Scalable Synthetic Route to 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
Introduction
2-Azaspiro[3.3]heptan-6-ol and its salts are emerging as valuable building blocks in modern drug discovery. Their rigid, three-dimensional spirocyclic core offers a unique structural motif that can lead to improved physicochemical properties and novel intellectual property. As a bioisostere for more common piperidine and cyclohexanol fragments, this scaffold provides a compelling avenue for chemists to explore new chemical space and optimize lead compounds. The hydrochloride salt of 2-azaspiro[3.3]heptan-6-ol is often preferred due to its enhanced stability and solubility, facilitating its use in subsequent synthetic transformations and for the formulation of active pharmaceutical ingredients (APIs).
This application note provides a detailed, scalable, and efficient synthetic route for the preparation of 2-azaspiro[3.3]heptan-6-ol hydrochloride, starting from readily available commercial materials. The presented protocol is designed to be robust and reproducible, making it suitable for implementation in both academic research laboratories and industrial drug development settings.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-stage process, commencing with the scalable synthesis of the key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This is followed by the stereoselective reduction of the ketone functionality to the corresponding alcohol. The final stage involves the deprotection of the Boc group and concomitant formation of the hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Scalable Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Two primary scalable routes have been established for the synthesis of the pivotal keto-intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The choice of route may depend on the availability of starting materials, cost considerations, and specific laboratory capabilities.
Route A: From Epibromohydrin
This route, developed by Wuts and coworkers, offers a cost-effective approach starting from the inexpensive bulk chemical, epibromohydrin.[1] The synthesis involves the construction of the cyclobutane ring followed by the formation of the azetidine ring.
Caption: Synthetic pathway from Epibromohydrin to the key keto-intermediate.
Route B: From N-Boc-azetidin-3-one
This alternative route provides a more convergent approach, starting from the commercially available N-Boc-azetidin-3-one.[1] This pathway can be advantageous if the starting material is readily accessible and may involve fewer steps with potentially easier purifications.
Caption: Convergent synthesis from N-Boc-azetidin-3-one.
A detailed, multi-step synthesis with reported yields is also described in Chinese patent CN102442934A, providing a valuable resource for process development.
Part 2: Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound, starting from the key keto-intermediate.
Protocol 2.1: Reduction of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol describes the reduction of the ketone to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid. The product is often of sufficient purity for the next step without further purification.
Protocol 2.2: Boc Deprotection and Hydrochloride Salt Formation
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, which simultaneously protonates the free amine to form the desired hydrochloride salt.
Materials:
-
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
-
4 M Hydrogen chloride in 1,4-dioxane
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of dichloromethane or methanol.
-
To this solution, add 4 M HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon complete consumption of the starting material, the product may precipitate from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity (by NMR/LC-MS) |
| 1. Synthesis of Key Intermediate (Route A) | Epibromohydrin | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Multi-step | ~30-40% | >95% |
| 2. Reduction of Ketone | tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | NaBH₄, MeOH, 0 °C to rt | >95% | >98% |
| 3. Deprotection and Salt Formation | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | This compound | 4 M HCl in dioxane, rt | >90% | >98% |
Safety Considerations
-
Epibromohydrin: Highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and quench carefully.
-
4 M HCl in dioxane: Corrosive and toxic. Dioxane is a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This application note outlines a robust and scalable synthetic route to this compound, a valuable building block for drug discovery. The presented protocols are based on established and reliable chemical transformations, offering a practical guide for researchers and scientists in the pharmaceutical industry. The use of a key keto-intermediate allows for flexibility in the synthetic approach, with two scalable routes provided. The subsequent reduction and deprotection/salt formation steps are high-yielding and straightforward, making this an efficient overall process for accessing this important spirocyclic scaffold.
References
The Ascendance of a Spirocyclic Scaffold: Application Notes for 2-Azaspiro[3.3]heptan-6-ol in Synthetic Chemistry
Introduction: Embracing the Third Dimension in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds into the structurally diverse, three-dimensional space of saturated heterocycles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and well-defined exit vectors can significantly enhance pharmacological properties by optimizing ligand-receptor interactions, improving metabolic stability, and fine-tuning physicochemical characteristics such as solubility and lipophilicity.[2] Among these, the 2-azaspiro[3.3]heptane framework has garnered substantial attention as a bioisosteric replacement for commonly used heterocycles like piperidine and morpholine, often leading to improved drug-like properties.[3] This application note provides a detailed guide for researchers on the synthesis and utilization of a key functionalized member of this family, 2-Azaspiro[3.3]heptan-6-ol, as a versatile building block in the synthesis of complex molecules.
Physicochemical Properties and Structural Features
2-Azaspiro[3.3]heptan-6-ol is a bifunctional molecule featuring a secondary amine within a strained azetidine ring and a secondary alcohol on the adjacent cyclobutane ring. This unique arrangement of functional groups in a rigid spirocyclic framework provides a powerful platform for introducing molecular diversity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |
| XLogP3-AA | -0.4 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
The strained four-membered azetidine ring influences the reactivity of the secondary amine, while the cyclobutanol moiety offers a handle for a variety of chemical transformations. The inherent chirality at the C6 position also presents opportunities for the synthesis of enantiopure compounds.
Synthesis of the Building Block: A Step-by-Step Guide
The most practical and scalable route to 2-Azaspiro[3.3]heptan-6-ol commences with the readily accessible precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The synthesis of this ketone has been well-documented and can be achieved through multiple efficient routes.[2][4] The subsequent reduction of the ketone and final deprotection of the amine furnishes the desired building block.
Protocol 1: Synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Rationale: The reduction of the ketone to the corresponding secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation, minimizing the risk of side reactions. Methanol serves as a protic solvent that facilitates the reaction. The reaction is initiated at a low temperature to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[1][5]
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (0.05 M) at 0 °C, add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a white solid, which is often of sufficient purity for the next step.[5]
Protocol 2: Deprotection to 2-Azaspiro[3.3]heptan-6-ol
Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent like dichloromethane (DCM) are standard and effective reagents for this purpose. The volatile byproducts (isobutylene and carbon dioxide) are easily removed, simplifying the workup.[6]
Procedure:
-
Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (10 eq) or a 4 M solution of HCl in dioxane (5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base of 2-Azaspiro[3.3]heptan-6-ol.
Application Protocols: Harnessing the Reactivity of 2-Azaspiro[3.3]heptan-6-ol
The bifunctional nature of 2-Azaspiro[3.3]heptan-6-ol allows for selective functionalization at either the nitrogen or the oxygen atom. The secondary amine can be protected to allow for selective reactions at the alcohol, or the alcohol can be modified first, followed by derivatization of the amine.
N-Functionalization Protocols
The secondary amine of the azetidine ring is a versatile handle for introducing a wide array of substituents.
Rationale: Protection of the amine is often the first step to enable selective chemistry at the alcohol. The Boc group is a robust and easily removable protecting group, making it an excellent choice.[6]
Procedure:
-
To a solution of 2-Azaspiro[3.3]heptan-6-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.1 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method allows for the direct coupling of the azetidine nitrogen with a variety of aryl halides or triflates, providing access to a diverse range of N-aryl derivatives. The choice of ligand and base is crucial for achieving high yields.
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-Azaspiro[3.3]heptan-6-ol (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaO-t-Bu or K₂CO₃, 2.0 eq).
-
Add an anhydrous solvent (e.g., toluene or dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Catalyst/Ligand | Base | Temperature (°C) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ / XPhos | NaO-t-Bu | 100 | 70-90 |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₂CO₃ | 110 | 60-85 |
| Aryl Triflate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 90 | 75-95 |
O-Functionalization Protocols
The secondary alcohol provides a key site for diversification through various O-functionalization reactions.
Rationale: The hydroxyl group can be converted to an ether through Williamson ether synthesis. A strong base is typically required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride is a common choice for this transformation.
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF (0.1 M) at 0 °C, add a solution of N-Boc-2-azaspiro[3.3]heptan-6-ol (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[8] This reaction is particularly useful when direct alkylation is challenging or when stereochemical control is desired. The reaction proceeds via an alkoxyphosphonium salt intermediate.
Procedure:
-
To a solution of N-Boc-2-azaspiro[3.3]heptan-6-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Conclusion and Future Outlook
2-Azaspiro[3.3]heptan-6-ol is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure and bifunctional nature provide a robust platform for the synthesis of novel and diverse molecular architectures. The protocols detailed in this application note offer a practical guide for the synthesis and functionalization of this important scaffold, enabling researchers to explore new chemical space in their quest for next-generation therapeutics. The continued development of synthetic methodologies for spirocyclic systems will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 [chemicalbook.com]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR spectrum [chemicalbook.com]
- 7. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [oakwoodchemical.com]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Application Note: N-Functionalization of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
Abstract
This comprehensive guide provides detailed protocols and technical insights for the N-functionalization of 2-azaspiro[3.3]heptan-6-ol hydrochloride, a critical building block in modern medicinal chemistry. We delve into the rationale behind various synthetic strategies, including N-acylation, N-sulfonylation, reductive amination, and N-arylation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile spirocyclic scaffold to explore novel chemical space and optimize drug-like properties.
Introduction: The Strategic Value of 2-Azaspiro[3.3]heptanes
The principle of "escaping flatland" has become a guiding mantra in drug discovery, encouraging the use of three-dimensional, sp³-rich scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] Among these scaffolds, the 2-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block.[2][3] Its rigid, spirocyclic structure offers a predictable conformational arrangement and serves as an excellent bioisosteric replacement for common heterocycles like piperidine and morpholine.[1][4][5]
2-Azaspiro[3.3]heptan-6-ol, specifically, presents a bifunctional platform. The secondary amine at the 2-position is a prime handle for introducing diverse substituents, while the hydroxyl group at the 6-position offers a secondary point for modification or can influence properties like solubility. The compound is typically supplied as a hydrochloride salt to enhance its stability and ease of handling.[6] This guide focuses exclusively on the strategic modification of the nitrogen atom, a key step in modulating a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[7][8]
Core Principle: Liberating the Nucleophile
A foundational concept for any N-functionalization reaction is that the starting material, this compound, contains a protonated and therefore non-nucleophilic secondary amine. To initiate any reaction with an electrophile, the free amine must be liberated in situ. This is universally achieved by the addition of a suitable base.
The choice of base and the stoichiometry are critical. At least one molar equivalent of base is required to neutralize the hydrochloride salt. For reactions that generate an acidic byproduct (e.g., HCl from an acyl chloride), an additional equivalent of base is necessary to act as a scavenger. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases for specific applications.
Diagram 1: General workflow for activating the amine.
Key N-Functionalization Protocols
The following sections detail field-proven protocols for the most common and impactful N-functionalization strategies.
N-Acylation: Formation of Amides
N-acylation is a robust and widely used method to introduce an amide linkage, a cornerstone functional group in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities.
Reaction Principle: The nucleophilic free amine attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, proceeding through a tetrahedral intermediate to form the stable amide product.
Detailed Protocol (using an Acyl Chloride):
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Basification: Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) and stir for 5 minutes.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Electrophile: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Causality and Insights:
-
Solvent: DCM is an excellent choice as it is aprotic and effectively dissolves both the starting materials and intermediates.
-
Base: DIPEA is preferred over TEA for sensitive substrates as it is more sterically hindered and less nucleophilic, reducing potential side reactions. Two equivalents are essential: one to neutralize the starting material salt and one to scavenge the HCl generated during the reaction.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm of this rapid reaction, preventing potential degradation.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are critical pharmacophores found in a wide array of drugs. This protocol provides a reliable method for their synthesis.[9][10]
Reaction Principle: The free amine nitrogen attacks the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically catalyzed by a base, which also serves to neutralize the HCl byproduct.[11][12]
Detailed Protocol (using a Sulfonyl Chloride):
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution & Basification: Add anhydrous pyridine (~0.2 M) and stir until all solids dissolve. Pyridine acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise as a solid.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours). Monitor by LC-MS.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water and stir. If a precipitate forms, collect it by filtration. If not, extract the mixture three times with ethyl acetate.
-
Purification: Wash the combined organic extracts with 1 M HCl (to remove pyridine), then with saturated aqueous NaHCO₃, and finally with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography or recrystallization.
Causality and Insights:
-
Solvent/Base: Pyridine is a classic choice that serves a dual role. Its use simplifies the reaction setup, though its removal during work-up requires an acidic wash.
-
Reaction Time: Sulfonylation reactions are often slower than acylations due to the slightly lower electrophilicity of the sulfonyl chloride compared to an acyl chloride. Allowing the reaction to proceed overnight ensures high conversion.
N-Alkylation via Reductive Amination
Direct alkylation of secondary amines with alkyl halides is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts. Reductive amination is a superior and highly controlled method for installing N-alkyl groups.[13]
Reaction Principle: This one-pot reaction first involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone). A hydride-based reducing agent, selective for the iminium ion over the carbonyl, then reduces this intermediate to the final alkylated amine.[14][15]
Detailed Protocol (using an Aldehyde):
-
Setup: In a vial, combine this compound (1.0 eq) and the desired aldehyde (1.2 eq).
-
Dissolution: Add 1,2-dichloroethane (DCE, ~0.1 M).
-
Basification: Add triethylamine (TEA, 1.1 eq) to liberate the free amine.
-
Iminium Formation: Add acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 20-30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) in one portion.
-
Reaction: Stir at room temperature for 6-18 hours. Monitor by LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract three times with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Diagram 2: Step-by-step workflow for reductive amination.
Causality and Insights:
-
Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation step.
-
Reducing Agent: STAB is the reagent of choice for modern reductive aminations.[13] It is milder than sodium cyanoborohydride (NaBH₃CN), non-toxic, and is stable enough to be handled in air. It is uniquely effective under the slightly acidic conditions that favor iminium ion formation.
N-Arylation: Buchwald-Hartwig Amination
Introducing an aryl group onto the nitrogen atom often imparts significant changes to a molecule's biological activity. The Buchwald-Hartwig cross-coupling is a powerful, palladium-catalyzed method to achieve this transformation.
Reaction Principle: A Pd(0) catalyst undergoes oxidative addition into an aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the amine, and subsequent reductive elimination from the palladium center forms the C-N bond and regenerates the Pd(0) catalyst.
Detailed Protocol:
-
Setup: To a flame-dried Schlenk tube under argon, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Addition of Amine: Add this compound (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene (~0.1 M) via cannula.
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.
Causality and Insights:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and must be handled under an inert atmosphere (argon or nitrogen) to prevent deactivation.
-
Ligand: The choice of phosphine ligand is critical. Xantphos is a bulky, electron-rich "bite-angle" ligand that is highly effective for coupling with secondary amines.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere without competing in side reactions.
Summary of Conditions and Data
| Functionalization | Electrophile/Partner | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Typical Yield |
| N-Acylation | Acyl Chloride | - | DIPEA (2.2 eq) | DCM | 0 to RT | 80-95% |
| N-Sulfonylation | Sulfonyl Chloride | - | Pyridine | Pyridine | 0 to RT | 75-90% |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | TEA (1.1 eq) | DCE | RT | 70-85% |
| N-Arylation | Aryl Bromide | Pd₂(dba)₃ / Xantphos | NaOtBu (1.4 eq) | Toluene | 100 | 60-80% |
Characterization of Products
Confirmation of successful N-functionalization is typically achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show the appearance of new signals corresponding to the added functional group and shifts in the signals of the protons and carbons adjacent to the nitrogen atom.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a rapid confirmation of the molecular weight of the desired product and an initial assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound.
Conclusion
This compound is a powerful and versatile scaffold for drug discovery. The ability to reliably and efficiently functionalize the secondary amine is paramount to unlocking its full potential. The protocols detailed in this guide—from robust acylations and sulfonylations to controlled reductive aminations and advanced cross-couplings—provide a validated toolkit for chemists to synthesize novel derivatives. By understanding the principles and causality behind each method, researchers can confidently design and execute synthetic strategies to drive their discovery programs forward.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. researchgate.net [researchgate.net]
- 10. cbijournal.com [cbijournal.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: 2-Azaspiro[3.3]heptan-6-ol Hydrochloride as a Piperidine Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Three-Dimensionality in Drug Design
In contemporary medicinal chemistry, the strategic replacement of common structural motifs with novel bioisosteres is a cornerstone of lead optimization.[1][2][3] Bioisosteres are atoms, functional groups, or molecules with similar chemical and physical properties that elicit a comparable biological response.[3][4] The piperidine ring is the third most frequently used ring structure in pharmaceuticals; however, its conformational flexibility and susceptibility to metabolic degradation can present challenges in drug development.[5] The increasing interest in compounds with greater three-dimensionality and a higher fraction of sp³-hybridized atoms has led to the exploration of spirocyclic scaffolds as bioisosteric replacements.[6][7]
2-Azaspiro[3.3]heptan-6-ol hydrochloride has emerged as a valuable piperidine bioisostere, offering a rigid, three-dimensional framework that can confer significant advantages in drug design.[5][8] This spirocyclic system, in which two rings are joined by a single atom, can enhance a molecule's pharmacological profile by:
-
Improving Physicochemical Properties: Azaspirocycles have demonstrated the ability to increase aqueous solubility, modulate lipophilicity (logP), and enhance metabolic stability compared to their piperidine counterparts.[6][7][8]
-
Enhancing Potency and Selectivity: The rigid conformation of the spirocyclic scaffold can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[6][9]
-
Exploring Novel Chemical Space: The unique three-dimensional structure of 2-azaspiro[3.3]heptanes provides access to novel chemical space, potentially leading to the discovery of compounds with new or improved therapeutic activities.[9][10]
This document provides a detailed guide to the application of this compound as a piperidine bioisostere, including synthetic protocols and considerations for its incorporation into drug candidates.
Physicochemical and Pharmacokinetic Rationale for Piperidine Replacement
The decision to replace a piperidine moiety with a 2-azaspiro[3.3]heptane scaffold is driven by the potential for significant improvements in a compound's drug-like properties. The inherent rigidity and increased sp³ character of the spirocycle can positively influence several key parameters.[7][11]
Impact on Physicochemical Properties
The introduction of a 2-azaspiro[3.3]heptanol moiety can lead to favorable changes in a molecule's physicochemical profile, as summarized in the table below.
| Property | Typical Effect of Piperidine | Typical Effect of 2-Azaspiro[3.3]heptanol | Rationale |
| Solubility | Moderate | Increased | The more polar, three-dimensional structure can disrupt crystal packing and improve interactions with water.[6][7] |
| Lipophilicity (logP/logD) | Can be high | Decreased | The introduction of the hydroxyl group and the compact spirocyclic core can reduce lipophilicity.[6][7] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Increased | The spirocyclic core can be less prone to enzymatic degradation compared to the more flexible piperidine ring.[6][7] |
| Fraction of sp³ carbons (Fsp³) | Moderate | Increased | The spirocyclic nature inherently increases the Fsp³ character, which is often correlated with improved clinical success.[11] |
Conformational Considerations
The rigid nature of the 2-azaspiro[3.3]heptane scaffold restricts the conformational freedom of the molecule. This can be advantageous in locking the substituents in a specific orientation that is optimal for binding to the target protein, thereby enhancing potency and selectivity.[6][9]
Caption: Conformational differences between piperidine and 2-azaspiro[3.3]heptane.
Synthetic Protocols for Incorporation
The incorporation of the 2-azaspiro[3.3]heptan-6-ol moiety into a target molecule typically involves standard functional group transformations. The commercially available hydrochloride salt can be neutralized to the free base for subsequent reactions.
General Considerations
-
Starting Material: this compound.
-
Protection Strategy: The secondary amine of the azaspiro[3.3]heptane core may require protection (e.g., as a Boc carbamate) depending on the subsequent reaction conditions.
-
Stereochemistry: 2-Azaspiro[3.3]heptan-6-ol is a chiral molecule. If stereospecificity is required, chiral separation or asymmetric synthesis methods should be employed.
Protocol 1: Reductive Amination
This protocol describes the coupling of 2-azaspiro[3.3]heptan-6-ol with a carbonyl compound (aldehyde or ketone) via reductive amination.
Step-by-Step Methodology:
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), and stir for 15-30 minutes at room temperature.
-
Imine Formation: To the solution of the free base, add the desired aldehyde or ketone (1.0 eq). If the reaction is slow, a catalytic amount of a weak acid like acetic acid can be added.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for reductive amination.
Protocol 2: Amide Coupling
This protocol describes the formation of an amide bond between 2-azaspiro[3.3]heptan-6-ol and a carboxylic acid.
Step-by-Step Methodology:
-
Neutralization: Prepare the free base of 2-azaspiro[3.3]heptan-6-ol as described in Protocol 1, Step 1.
-
Amide Coupling: In a separate flask, dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM or dimethylformamide (DMF)). Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq), and a base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the solution of the 2-azaspiro[3.3]heptan-6-ol free base to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Workflow for amide coupling.
Case Study: Bupivacaine Analogue
A notable example of the successful application of an azaspiro[3.3]heptane as a piperidine bioisostere is in the development of analogues of the local anesthetic bupivacaine.[12][13][14] Replacement of the piperidine ring in bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analogue with high activity.[13][14] In another instance, the incorporation of a spirocyclic amino acid in place of the piperidine fragment led to an enhanced activity of the analogue with a longer duration of action.[12] Furthermore, a different analogue demonstrated 5-times lower toxicity and increased water solubility compared to the original compound.[15]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists seeking to improve the properties of drug candidates by replacing traditional piperidine scaffolds. Its inherent three-dimensionality and rigidity can lead to significant enhancements in physicochemical properties, pharmacokinetics, and pharmacodynamics. The synthetic protocols outlined in this document provide a practical guide for the incorporation of this novel bioisostere, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
The Rising Star in CNS Drug Discovery: Application Notes for 2-Azaspiro[3.3]heptan-6-ol
In the intricate landscape of Central Nervous System (CNS) drug discovery, the quest for novel molecular scaffolds that offer superior pharmacological and pharmacokinetic properties is relentless. Among the emerging players, the 2-azaspiro[3.3]heptane framework has garnered significant attention as a conformationally restricted bioisostere for the ubiquitous piperidine ring.[1][2][3][4] This application note delves into the specific utility of a key derivative, 2-Azaspiro[3.3]heptan-6-ol, highlighting its potential in the design of next-generation CNS therapeutics, including its role as a constrained scaffold for GABA analogues and as a versatile building block for Proteolysis Targeting Chimeras (PROTACs).
The Strategic Advantage of the 2-Azaspiro[3.3]heptane Core
The piperidine moiety is a cornerstone in the architecture of numerous CNS drugs. However, its conformational flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. The rigid 2-azaspiro[3.3]heptane scaffold offers a compelling solution by locking the geometry of the molecule.[5] This pre-organization can lead to a lower entropic penalty upon binding to the target receptor, potentially enhancing potency and selectivity. Furthermore, this spirocyclic system has been shown to improve key drug-like properties, such as aqueous solubility and metabolic stability, when compared to its piperidine counterparts.[1][6]
Part 1: 2-Azaspiro[3.3]heptan-6-ol as a Scaffold for Constrained GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors are well-established targets for treating anxiety, epilepsy, and other neurological disorders.[7] The development of conformationally restricted GABA analogues is a key strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. The 2-azaspiro[3.3]heptane scaffold provides an excellent starting point for designing such analogues.[8][9] The hydroxyl group at the 6-position of 2-Azaspiro[3.3]heptan-6-ol offers a versatile handle for further functionalization, allowing for the synthesis of a library of compounds to probe the structure-activity relationship (SAR) at GABA receptors.
Experimental Protocol: Synthesis of a Novel 2-Azaspiro[3.3]heptane-Based GABA Analogue
This protocol outlines a representative synthesis of a GABA analogue starting from a protected 2-azaspiro[3.3]heptan-6-one.
Step 1: Grignard Addition to 2-Azaspiro[3.3]heptan-6-one
-
To a solution of N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Ozonolysis and Reductive Amination
-
Dissolve the crude alcohol from the previous step in a mixture of dichloromethane and methanol (1:1, 0.1 M).
-
Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add dimethyl sulfide (3.0 eq) and allow the mixture to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude aldehyde in methanol (0.2 M) and add ammonium acetate (5.0 eq) followed by sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the desired GABA analogue.
Step 3: Boc Deprotection
-
Dissolve the purified product from Step 2 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (0.1 M).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene (3 x 20 mL) to remove residual trifluoroacetic acid, yielding the final compound as its TFA salt.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for a novel GABA analogue.
Part 2: 2-Azaspiro[3.3]heptan-6-ol in the Development of PROTACs for CNS Targets
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality. A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Designing PROTACs with appropriate physicochemical properties for CNS penetration is a significant challenge. The rigid and compact nature of the 2-azaspiro[3.3]heptane scaffold makes it an attractive component of the linker in CNS-targeted PROTACs.[10][11][12][13][14]
The hydroxyl group of 2-Azaspiro[3.3]heptan-6-ol can be readily converted into other functional groups, such as an amine or a carboxylic acid, to facilitate the connection of the E3 ligase ligand and the target protein binder.
Data Presentation: Physicochemical Properties of Azaspiro[3.3]heptane Linker Precursors
| Compound | Molecular Weight ( g/mol ) | XLogP3-AA |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 213.28 | 0.8 |
| tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | 212.30 | 0.6 |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | 227.27 | 1.0 |
Data sourced from commercial supplier catalogs.
Experimental Protocol: Synthesis of a 2-Azaspiro[3.3]heptane-Based PROTAC Linker
This protocol describes the conversion of 2-Azaspiro[3.3]heptan-6-ol to a carboxylic acid derivative, a common handle for PROTAC synthesis.
Step 1: Protection of the Amine
-
To a solution of 2-Azaspiro[3.3]heptan-6-ol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water (0.5 M), add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in THF (2.0 M) dropwise.
-
Stir the mixture at room temperature overnight.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the product from Step 1 (1.0 eq) in a 1:1:1 mixture of acetonitrile, carbon tetrachloride, and water (0.1 M).
-
Add sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.02 eq).
-
Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Dilute the reaction with dichloromethane and filter through a pad of celite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid.[12]
Visualization of the PROTAC Linker Synthesis
Caption: Synthesis of a PROTAC linker from 2-Azaspiro[3.3]heptan-6-ol.
Conclusion and Future Directions
2-Azaspiro[3.3]heptan-6-ol is a valuable and versatile building block in CNS drug discovery. Its rigid framework offers a strategic advantage over more flexible scaffolds, with the potential to enhance potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a starting point for the synthesis of novel GABA analogues and CNS-penetrant PROTACs. Further exploration of the rich chemistry of the 2-azaspiro[3.3]heptane core is anticipated to yield a new generation of therapeutics for a wide range of neurological and psychiatric disorders.
References
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues (2010) | Dmytro S. Radchenko | 27 Citations [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Incorporating Azaspiro[3.3]heptane Scaffolds into Lead Compounds: A Strategic and Practical Guide
An Application Guide for Medicinal Chemists
Abstract
The azaspiro[3.3]heptane motif has emerged as a powerful tool in modern medicinal chemistry, offering a compelling three-dimensional alternative to traditional saturated heterocycles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and practical protocols for incorporating this valuable scaffold into lead compounds. We will explore the fundamental rationale behind its use, detailing its impact on critical drug-like properties such as lipophilicity, metabolic stability, and conformational rigidity. Detailed, field-tested protocols for the synthesis and functionalization of key azaspiro[3.3]heptane building blocks are provided, accompanied by a discussion of the causal factors influencing experimental choices.
Introduction: Beyond "Flatland" in Drug Design
The drive to escape the "flatland" of aromatic, sp²-rich molecules has led medicinal chemists to explore novel, three-dimensional (3D) scaffolds that can improve pharmacological properties and unlock new chemical space.[1] Among these, strained spirocyclic systems, particularly the azaspiro[3.3]heptane family, have garnered significant attention.[2] These scaffolds serve as rigid, non-classical bioisosteres for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine.[3][4][5]
The core value of the azaspiro[3.3]heptane scaffold lies in its unique combination of properties:
-
Enhanced 3D Character: The spirocyclic core introduces a rigid, well-defined geometry, which can lead to more selective interactions with biological targets.[6]
-
Improved Physicochemical Properties: Incorporation of this motif can significantly alter a compound's solubility, lipophilicity, and basicity, often in beneficial ways.[4][7]
-
Increased Metabolic Stability: The quaternary spiro-center and the strained four-membered rings can block common sites of metabolism observed in their six-membered counterparts.[2][6]
This document serves as a practical guide to leveraging these advantages through strategic design and robust synthetic execution.
The Rationale: Why Choose an Azaspiro[3.3]heptane Scaffold?
The decision to replace a traditional heterocycle with an azaspiro[3.3]heptane is driven by the desire to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological properties.
The Counterintuitive Effect on Lipophilicity (logD)
A surprising and highly valuable feature of azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom compared to a piperidine or morpholine ring.[7] This phenomenon is primarily attributed to the scaffold's influence on the basicity of the nitrogen atom. The strained ring system alters the nitrogen's hybridization and steric environment, leading to an increased pKa. A more basic compound will be more highly protonated at physiological pH (7.4), resulting in increased aqueous solubility and a lower distribution coefficient (logD).
However, this effect is not universal. An analysis of various derivatives has shown that while this lipophilicity-lowering effect is common for morpholine, piperazine, and C-linked piperidine replacements, the opposite can be true for N-linked 2-azaspiro[3.3]heptanes, which may see an increase in logD of +0.2 to +0.5.[7] This highlights the critical need to consider the specific linkage and isomer being used.
Conformational Rigidity and Exit Vector Control
The rigid spiro[3.3]heptane framework severely restricts conformational freedom compared to the flexible chair/boat conformations of a cyclohexane ring.[2][8] This rigidity provides predictable "exit vectors" for substituents, allowing for precise spatial positioning of functional groups to optimize target engagement. This can be a decisive advantage in structure-activity relationship (SAR) studies, as it reduces the entropic penalty of binding and can enhance selectivity.[5][6]
Enhanced Metabolic Stability
Six-membered rings like piperidine are often susceptible to metabolic oxidation at positions alpha to the heteroatom. The quaternary carbon at the spiro-center of an azaspiro[3.3]heptane is inherently resistant to oxidation. Furthermore, the overall topology of the strained ring system can sterically shield adjacent positions, leading to a significant improvement in metabolic stability.[6]
Strategic Design and Implementation
Before proceeding to synthesis, a careful in-silico and strategic evaluation is essential. The following workflow outlines key decision points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Experimental Protocols for the Functionalization of 2-Azaspiro[3.3]heptan-6-ol
An In-Depth Technical Guide
Abstract
The 2-azaspiro[3.3]heptane motif has emerged as a critical scaffold in modern medicinal chemistry, primarily serving as a three-dimensional, sp³-rich bioisostere for piperidine.[1][2][3] Its rigid, well-defined structure provides predictable exit vectors for substituents, enabling fine-tuning of physicochemical properties and target interactions in drug discovery programs.[1][4] This application note focuses on 2-Azaspiro[3.3]heptan-6-ol, a versatile intermediate that features both a secondary amine and a secondary alcohol, offering orthogonal handles for chemical modification. We provide a detailed exploration of fundamental synthetic transformations, including nitrogen protection, hydroxyl group activation, and subsequent nucleophilic substitution. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical rationale to empower effective experimental design and execution.
Introduction: The Strategic Value of 2-Azaspiro[3.3]heptan-6-ol
The "Escape from Flatland" initiative in drug discovery has catalyzed a shift towards molecules with greater three-dimensionality to improve properties such as solubility, metabolic stability, and target selectivity.[2] Spirocyclic systems, particularly strained scaffolds like 2-azaspiro[3.3]heptane, are at the forefront of this movement.[4] They offer a rigid conformational profile compared to more flexible rings like piperidine, which can be advantageous for locking in a bioactive conformation.[5]
2-Azaspiro[3.3]heptan-6-ol (Figure 1) is a particularly useful building block. The secondary amine provides a site for introducing substituents via alkylation, acylation, or arylation, while the hydroxyl group can be transformed into a leaving group for nucleophilic displacement or used in coupling reactions. This dual functionality allows for the synthesis of diverse libraries of compounds from a single, common intermediate.
Figure 1: Structure of 2-Azaspiro[3.3]heptan-6-ol
This guide details three key sequential reactions:
-
N-Boc Protection: To selectively mask the amine and direct reactivity towards the alcohol.
-
Hydroxyl Activation (Tosylation): To convert the -OH group into a good leaving group.
-
Nucleophilic Substitution: To demonstrate the introduction of a new functional group, in this case, an azide.
Safety and Handling
Working with azaspiro compounds and the reagents required for their modification necessitates strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood by trained personnel.[7][8]
| Precaution Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] | To prevent skin and eye contact with corrosive, toxic, or irritant chemicals. |
| Ventilation | All operations should be conducted inside a certified chemical fume hood. | To avoid inhalation of volatile solvents, reagents (e.g., pyridine, tosyl chloride), or fine powders.[8] |
| Handling of Reagents | Di-tert-butyl dicarbonate (Boc₂O): A solid with a low melting point; handle in a fume hood. | Can cause irritation. |
| Tosyl Chloride (TsCl): Corrosive and moisture-sensitive. Store in a desiccator. | Reacts with moisture to release HCl. Causes severe skin and eye burns. | |
| Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated hood. | Harmful if inhaled or absorbed through the skin. | |
| Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. | Avoid contact with acids (forms toxic hydrazoic acid gas) and metals. | |
| Waste Disposal | Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. | To ensure environmental safety and prevent accidental reactions. |
Experimental Protocols & Workflows
Workflow Overview
The overall synthetic strategy involves a three-step sequence to convert the versatile 2-Azaspiro[3.3]heptan-6-ol into a more complex, functionalized derivative.
Caption: Three-step functionalization workflow for 2-Azaspiro[3.3]heptan-6-ol.
Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptan-6-ol
Causality: The first step in many synthetic routes involving molecules with multiple reactive sites is the protection of one group to ensure selective reaction at another. Here, the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but can be easily removed later under acidic conditions, making it an ideal protecting group.[9]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Azaspiro[3.3]heptan-6-ol | 113.16 | 1.00 g | 8.84 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.12 g | 9.72 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Dissolve 2-Azaspiro[3.3]heptan-6-ol (1.00 g, 8.84 mmol) in anhydrous tetrahydrofuran (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add di-tert-butyl dicarbonate (2.12 g, 9.72 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (2x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product, N-Boc-2-Azaspiro[3.3]heptan-6-ol, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Tosylation of N-Boc-2-Azaspiro[3.3]heptan-6-ol
Causality: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. By reacting it with p-toluenesulfonyl chloride (tosyl chloride), it is converted into a tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, thus activating the carbon for subsequent nucleophilic attack.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-2-Azaspiro[3.3]heptan-6-ol | 213.28 | 1.88 g | 8.82 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.85 g | 9.70 | 1.1 |
| Pyridine, anhydrous | 79.10 | 20 mL | - | - |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
| 1 M aq. HCl | - | 40 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Dissolve N-Boc-2-Azaspiro[3.3]heptan-6-ol (1.88 g, 8.82 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.85 g, 9.70 mmol) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with dichloromethane (20 mL) and carefully pour it into cold 1 M HCl (40 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure N-Boc-2-Azaspiro[3.3]heptan-6-yl tosylate.
Protocol 3: Azide Substitution of the Tosylate Intermediate
Causality: With the tosylate acting as an efficient leaving group, the spirocyclic core is now primed for functionalization. This protocol demonstrates an Sₙ2 reaction using sodium azide as the nucleophile. The resulting azide can be a stable final functional group or can be readily reduced to a primary amine, providing a route to 2,6-diamino-substituted spiro[3.3]heptane derivatives.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-2-Azaspiro[3.3]heptan-6-yl tosylate | 367.46 | 3.00 g | 8.16 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.796 g | 12.24 | 1.5 |
| Dimethylformamide (DMF), anhydrous | - | 40 mL | - | - |
| Diethyl Ether (Et₂O) | - | 100 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Dissolve the tosylate intermediate (3.00 g, 8.16 mmol) in anhydrous dimethylformamide (40 mL) in a round-bottom flask.
-
Add sodium azide (0.796 g, 12.24 mmol) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into deionized water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3x 30 mL).
-
Combine the organic extracts and wash with water (2x 30 mL) followed by brine (30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Azido-N-Boc-2-Azaspiro[3.3]heptane.
Application in Bioisosteric Design
The 2-azaspiro[3.3]heptane scaffold is a validated bioisostere of piperidine, a ring system found in numerous FDA-approved drugs.[2][10] Its rigid, spirocyclic nature offers a distinct advantage by reducing conformational flexibility and presenting substituents in well-defined spatial orientations. This can lead to improved binding affinity and selectivity for biological targets. The protocols described above provide a direct route to novel derivatives that can be used to explore this unique chemical space.
Caption: Conceptual diagram of bioisosteric replacement.
References
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of the Hydroxyl Group on 2-Azaspiro[3.3]heptan-6-ol
An In-Depth Technical Guide
Abstract
The 2-azaspiro[3.3]heptane motif is a valuable, three-dimensional scaffold in modern medicinal chemistry, increasingly utilized as a bioisosteric replacement for traditional heterocycles like piperidine.[1][2][3][4] Its rigid, sp³-rich structure offers a unique vectoral projection of substituents into chemical space, making it a compelling building block for novel therapeutics. The hydroxyl group at the 6-position of 2-azaspiro[3.3]heptan-6-ol serves as a critical synthetic handle for diversification. This application note provides a comprehensive guide with detailed protocols for the strategic derivatization of this hydroxyl group, enabling researchers to explore structure-activity relationships (SAR) and fine-tune the physicochemical properties of their lead compounds. We will cover essential N-protection strategies and provide step-by-step protocols for key transformations including O-alkylation, esterification, carbamate formation, and sulfonylation for subsequent nucleophilic displacement.
Foundational Principle: The Imperative of N-Protection
The secondary amine within the azetidine ring of 2-azaspiro[3.3]heptan-6-ol is a potent nucleophile that will compete with the hydroxyl group in most derivatization reactions. Therefore, a robust protection strategy is paramount for achieving selective transformation at the desired hydroxyl position. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.
The following protocol details the standard procedure for the N-Boc protection of the parent alcohol, a prerequisite for the subsequent derivatizations discussed in this guide.
References
Application Note: The Strategic Use of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride in Fragment-Based Drug Design
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics.[1] This approach hinges on screening libraries of low molecular weight compounds (fragments) to find weak but efficient binders, which are then optimized into potent leads.[2] The success of FBDD is intrinsically linked to the quality and diversity of the fragment library.[3][4] In recent years, a significant shift from flat, sp²-rich molecules to three-dimensional, sp³-rich scaffolds has occurred, aiming to improve physicochemical properties and explore novel chemical space.[3][5] This guide details the application of 2-Azaspiro[3.3]heptan-6-ol hydrochloride, a prime example of a 3D fragment, in FBDD campaigns. We provide an in-depth analysis of the scaffold's advantages, detailed protocols for its use in primary screening techniques, and a strategic overview of hit-to-lead optimization.
The Rationale: Why 2-Azaspiro[3.3]heptan-6-ol?
The dominance of flat, aromatic compounds in historical screening libraries is largely a consequence of synthetic tractability.[3][4] However, this has led to an over-exploration of "flatland," while molecules with greater three-dimensionality, which more closely resemble natural products, remain underrepresented. The 2-azaspiro[3.3]heptane scaffold directly addresses this limitation.
Key Advantages of the Scaffold:
-
Three-Dimensionality (sp³-Richness): The spirocyclic core confers a rigid, non-planar geometry. This pre-organized conformation reduces the entropic penalty upon binding to a protein target, potentially leading to more efficient binding compared to flexible fragments.[3]
-
Novel Chemical Space: Azaspiro[3.3]heptanes are considered novel bioisosteres for commonly used rings like piperidine, offering opportunities to secure novel intellectual property and overcome existing patent challenges.[6]
-
Defined Exit Vectors: The rigid structure presents substituents in well-defined spatial vectors. This is critically important during the hit-to-lead phase, as it allows for rational, structure-guided growth of the fragment into unoccupied pockets of the binding site.[7]
-
Improved Physicochemical Properties: Increased sp³ character is often correlated with improved solubility and metabolic stability, and can lead to lower lipophilicity (logP) compared to similarly sized flat aromatic systems. These are desirable traits for developing successful drug candidates.[8]
Specific Properties of this compound:
This particular fragment combines the benefits of the spirocyclic core with strategically placed functional groups. The secondary amine provides a hydrogen bond donor and a key site for synthetic elaboration. The hydroxyl group offers both hydrogen bond donor and acceptor capabilities, providing crucial anchor points for binding to a protein target.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO | PubChem[9] |
| Molecular Weight | 149.62 g/mol | PubChem[9] |
| IUPAC Name | 2-azaspiro[3.3]heptan-6-ol;hydrochloride | PubChem[9] |
| Hydrogen Bond Donors | 2 (OH, NH₂⁺) | PubChem[9] |
| Hydrogen Bond Acceptors | 1 (OH) | PubChem[9] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[9] |
Table 1: Physicochemical Properties of this compound.
The FBDD Workflow: An Overview
A typical FBDD campaign is a multi-stage process that relies on highly sensitive biophysical techniques to detect the weak interactions between fragments and the target protein.[2][10] The overall workflow is designed to identify promising fragments and provide a clear path for their optimization.
Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols for Fragment Screening
The detection of low-affinity fragment binding requires sensitive biophysical techniques.[11] Below are detailed protocols for three common methods—Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—tailored for screening this compound.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of binding events.[12] It is highly sensitive and provides kinetic data (association and dissociation rates), making it ideal for primary screening.[13][14]
Objective: To identify if this compound binds to the immobilized protein target and to estimate its binding affinity (K_D).
Materials:
-
Biacore 8K, T200 or similar SPR instrument.[10]
-
Sensor Chip (e.g., CM5, C1).
-
Target protein of interest (>95% purity).
-
This compound (stock solution in 100% DMSO).
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0-5.5).
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+, PBS).
-
DMSO for buffer matching.
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 8,000-12,000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
Scientist's Note: A reference flow cell should be prepared similarly but without protein injection (or with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.[13]
-
-
Fragment Solution Preparation:
-
Prepare a primary stock of this compound at 100 mM in 100% DMSO.
-
Create a dilution series in running buffer. Typical screening concentrations for fragments range from 100 µM to 1 mM.
-
Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (typically 1-5%). Mismatched DMSO concentrations are a major source of false positives in SPR screening.[13]
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform buffer blank injections to establish a stable baseline.
-
Inject the fragment solutions over the reference and target flow cells. A typical contact time is 60 seconds, followed by a 120-180 second dissociation phase.
-
After each cycle, regenerate the surface if necessary (e.g., with a short pulse of low pH glycine or high salt buffer), ensuring the regeneration step does not denature the immobilized protein.
-
-
Data Analysis:
-
Double-reference the raw data by subtracting the signal from the reference flow cell and the average of the buffer blank injections.
-
Analyze the steady-state binding response as a function of fragment concentration. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
-
Hits are typically classified as fragments showing a concentration-dependent binding response with a K_D in the µM to mM range.[11]
-
Protocol: Hit Confirmation by NMR Spectroscopy
NMR is a robust method for validating hits from primary screens. Ligand-observe experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly effective for detecting weak binding.[15][16]
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
-
Target protein solution (10-50 µM) in a deuterated buffer (e.g., 90% H₂O/10% D₂O PBS).
-
This compound stock solution (in d6-DMSO or D₂O).
-
NMR tubes.
Methodology: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Acquire a standard 1D ¹H spectrum of the fragment alone (e.g., 500 µM) to serve as a reference.
-
Prepare the primary sample containing the target protein (e.g., 25 µM) and the fragment (e.g., 500 µM) in the deuterated buffer. The ligand-to-protein ratio should be >10:1.
-
-
STD Experiment Setup:
-
The STD experiment consists of two spectra acquired in an interleaved fashion.[17]
-
On-resonance spectrum (STD_on): Selective saturation of a protein resonance far from any ligand signals (e.g., at -1.0 ppm).
-
Off-resonance spectrum (STD_off): Saturation applied at a frequency where no protein or ligand signals are present (e.g., at 40 ppm).
-
A train of Gaussian pulses is used for selective saturation, with a total saturation time of 1-3 seconds.
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
The final STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum (STD_off - STD_on).[18]
-
-
Interpretation:
-
If the fragment binds to the protein, saturation is transferred from the protein to the bound fragment. When the fragment dissociates, it carries this saturation information with it.[17]
-
Result: Only the protons of the binding fragment will appear as signals in the final STD spectrum. Non-binders will be absent. The intensity of the STD signals can provide "epitope mapping," indicating which protons of the fragment are in closest proximity to the protein surface.[18]
-
Methodology: WaterLOGSY
-
Principle: This experiment detects the transfer of magnetization from bulk water to the ligand via the protein.[19]
-
Interpretation: In the presence of a protein, non-binding compounds will show positive NOEs (same phase as the water signal), while binding fragments will show negative NOEs (opposite phase).[19] This provides a clear and robust validation of a binding event.
Protocol: Structural Characterization by X-ray Crystallography
Crystallography is the gold standard for FBDD as it provides a high-resolution 3D snapshot of how and where the fragment binds, which is invaluable for structure-guided lead optimization.[20][21]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
High-quality protein crystals of the target.
-
This compound solution (10-50 mM in a cryo-protectant compatible mother liquor).
-
Cryo-loops and crystal harvesting tools.
-
Synchrotron X-ray source.[22]
Methodology:
-
Crystal Soaking:
-
Grow robust crystals of the target protein that diffract to high resolution (<2.5 Å).[20]
-
Test crystal tolerance to DMSO or other solvents used to dissolve the fragment.
-
Prepare a soaking solution by adding a concentrated stock of the fragment to the crystal mother liquor, often containing a cryoprotectant. The final fragment concentration is typically high (1-20 mM) to ensure sufficient occupancy at the binding site.
-
Transfer a protein crystal into a drop of the soaking solution. Soaking times can range from minutes to hours.[23]
-
-
Crystal Harvesting and Data Collection:
-
Using a cryo-loop, pick up the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Determine the structure by molecular replacement using the apo (unliganded) protein structure as a model.
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the difference (mFo-DFc) map for positive electron density corresponding to the bound fragment. Since fragments are weak binders, their occupancy may be low, requiring specialized data analysis tools like PanDDA to amplify the signal.[20]
-
If clear density is observed, model the fragment into the density and refine the structure.
-
-
Interpretation:
-
The final refined structure reveals the precise binding location (the "hotspot") and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 2-Azaspiro[3.3]heptan-6-ol and the protein. This information is the blueprint for the next phase: hit-to-lead optimization.
-
Strategic Hit-to-Lead Optimization
Once 2-Azaspiro[3.3]heptan-6-ol is confirmed as a binder and its binding mode is known, the goal is to evolve this low-affinity hit into a high-affinity lead compound.[24][25] The hydroxyl and amine groups serve as key anchor points and synthetic handles for this process.
Figure 2: Common strategies for evolving a fragment hit into a potent lead compound.
1. Fragment Growing: This is the most common strategy.[1] Based on the crystal structure, synthetic chemistry is used to add small chemical groups onto the fragment core to engage with nearby amino acid residues in the binding pocket.
- Application: The secondary amine of the azaspiroheptane core is an ideal exit vector. Acylation, alkylation, or sulfonylation can introduce new groups that extend into an adjacent hydrophobic or polar pocket, thereby increasing affinity and selectivity.[25]
2. Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.
- Application: A linker could be attached to the amine of the azaspiroheptanol and connected to a second fragment. The challenge lies in designing a linker that is optimal in length and geometry to preserve the binding modes of both original fragments.[1]
3. Fragment Merging: This involves designing a single new molecule that incorporates the key binding features of two or more fragments that have overlapping binding sites.
- Application: If another fragment binds by displacing the hydroxyl group, a new molecule could be designed that combines the azaspiro[3.3]heptane core with the key interacting moiety of the second fragment.
Conclusion
This compound is an exemplary fragment for modern FBDD campaigns. Its inherent three-dimensionality, well-defined exit vectors, and favorable physicochemical properties make it a high-quality starting point for exploring challenging drug targets. By employing sensitive biophysical screening techniques like SPR and NMR, followed by structural elucidation via X-ray crystallography, researchers can confidently identify and validate its binding. The subsequent structure-guided optimization provides a clear and rational path to developing potent and selective lead compounds, ultimately accelerating the drug discovery process.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 9. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. researchgate.net [researchgate.net]
- 18. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 23. XChem crystallographic fragment screening [protocols.io]
- 24. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 2-Azaspiro[3.3]heptanes
Welcome to the technical support center for the synthesis of substituted 2-azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable three-dimensional scaffold into their work. As a rigid piperidine bioisostere, the 2-azaspiro[3.3]heptane motif offers unique advantages in tuning physicochemical properties, but its synthesis can present specific challenges owing to the strained four-membered azetidine rings.[1][2][3]
This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established synthetic protocols and mechanistic principles.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My intramolecular cyclization to form the second azetidine ring is failing or giving very low yields. What are the common causes and solutions?
This is one of the most critical and challenging steps in many routes to the spirocyclic core. Low efficiency in this step typically points to issues with reaction kinetics, substrate stability, or competing side reactions.
Causality & Solutions:
-
Inadequate Base/Solvent System: The choice of base and solvent is paramount for achieving an efficient intramolecular SN2 reaction. The base must be strong enough to deprotonate the amine nucleophile without causing elimination or other side reactions, and the solvent must facilitate the cyclization.
-
Insight: A common precursor is an N-substituted-3-(aminomethyl)-3-(chloromethyl)azetidine. The cyclization involves the secondary amine displacing the chloride. Steric hindrance around the neopentyl-like center can slow this reaction down.[4]
-
Recommendation: For N-alkyl precursors, strong, non-nucleophilic bases in polar aprotic solvents are preferred. For example, switching from a weaker base/solvent system like K₂CO₃ in THF to a stronger one like DBU in DMF at elevated temperatures (e.g., 70-110 °C) can dramatically increase the rate and yield of cyclization.[4] In some cases, heating in a mixture of DMF and water is effective for the final ring closure.[4]
-
-
Poor Leaving Group: While chlorides are common, they are not the most reactive leaving groups. If cyclization is sluggish, consider converting the chloromethyl group to a better leaving group.
-
Recommendation: Convert the corresponding alcohol to a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups and can facilitate cyclization under milder conditions, potentially avoiding decomposition at high temperatures.
-
-
Steric Hindrance: Bulky substituents on either the nitrogen atom or the azetidine ring can sterically impede the intramolecular cyclization.
-
Recommendation: If possible, consider installing bulky groups after the spirocyclic core has been formed. If the substituent is essential, you may need to explore more forcing conditions (higher temperature, longer reaction times) or alternative synthetic routes that form the key C-C bonds earlier.
-
-
Competing Intermolecular Reactions: At high concentrations, intermolecular dimerization or polymerization can compete with the desired intramolecular cyclization.
-
Recommendation: Perform the cyclization step under high-dilution conditions. This can be achieved by adding the substrate solution slowly over several hours to a heated solution of the base in the chosen solvent. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
-
Troubleshooting Workflow: Low Cyclization Yield
Below is a logical workflow for diagnosing and solving issues in the final ring-closing step.
Caption: Troubleshooting flowchart for low-yield intramolecular cyclization.
Question 2: I'm struggling with the purification of my final 2-azaspiro[3.3]heptane product. What is the best strategy?
The physicochemical properties of these spirocycles can make purification non-trivial. They are often basic, polar, yet can have low volatility, ruling out simple methods.
Purification Strategy Selection:
-
For Basic, Polar Amines (Free Base):
-
Ion-Exchange Chromatography: This is often the most effective method. Use a Strong Cation Exchange (SCX) cartridge. The basic amine will bind to the acidic resin. Wash with a non-polar solvent (e.g., DCM, EtOAc) to remove neutral impurities, then elute your product with a basic solution (e.g., 2M ammonia in methanol). This is highly effective for removing non-basic impurities.[4]
-
Reverse-Phase Chromatography: If the compound is sufficiently UV-active, reverse-phase HPLC with a TFA or formic acid modifier in the mobile phase can be effective. The acidic modifier protonates the amine, improving peak shape. Lyophilization of the collected fractions will yield the corresponding salt (e.g., TFA salt).
-
-
For Protected Derivatives (e.g., Boc-protected):
-
Normal-Phase Flash Chromatography: Boc-protected intermediates are typically less polar and not basic, making them well-suited for standard silica gel chromatography.[5] Use standard solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective and scalable purification method. Screen various solvent systems (e.g., ethyl acetate/heptane) to find suitable conditions.[6]
-
-
For Volatile, Low Molecular Weight Derivatives:
-
Vacuum Distillation: For thermally stable, non-polar, and relatively low molecular weight analogues, vacuum distillation can be an excellent method for purification on a larger scale.[5]
-
Frequently Asked Questions (FAQs)
Question 3: What are the most common and reliable strategies for synthesizing the substituted 2-azaspiro[3.3]heptane core?
Two primary strategies have emerged as robust and scalable.
-
The [3+1] then [3+1] Intramolecular Cyclization Approach: This is a highly versatile method.
-
Description: This strategy involves starting with a central carbon atom bearing two nucleophilic or electrophilic arms. The first azetidine ring is formed, followed by functional group manipulation and then the second intramolecular cyclization. A well-documented route starts with a 1,3-disubstituted cyclobutane precursor which is then elaborated.[6] A related, highly effective route for the diaza-analogue, which informs the mono-aza synthesis, involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by a base-mediated cyclization to close the second ring.[4]
-
Advantages: Modular, allowing for diverse substitutions on the second ring. The key aldehyde intermediate is readily accessible.[4]
-
Diagram of a General Route:
Caption: General synthetic workflow via sequential ring closure.
-
-
The [2+2] Cycloaddition Approach: This method is effective for constructing the cyclobutanone ring of a key intermediate.
-
Description: This route often starts with an N-protected 3-methyleneazetidine. A [2+2] cycloaddition with a ketene (e.g., dichloroketene generated in situ) forms a spirocyclic dichlorocyclobutanone. Subsequent dechlorination and functionalization lead to the desired products.[6]
-
Advantages: Convergent and can provide rapid access to the core structure.
-
Challenges: The cycloaddition step can be sensitive to reaction conditions, and generation of the ketene must be carefully controlled to avoid side reactions.[6]
-
Question 4: Which nitrogen protecting group is best for my synthesis, and how do I manage orthogonality?
Protecting group strategy is crucial for multi-step syntheses. The choice depends on the reaction conditions you plan to employ in subsequent steps.[7]
| Protecting Group | Abbreviation | Common Protection Reagent | Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl in Dioxane) | Labile to strong acids. Stable to H₂, base, and mild reduction/oxidation.[6] |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base, and many redox reagents. Not compatible with reactions using H₂.[4] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | Similar stability to Bn but often cleaner deprotection. |
| p-Toluenesulfonyl | Ts (Tosyl) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or harsh acid | Very robust. Stable to most conditions except strong reduction. Can be difficult to remove. |
Orthogonal Strategy: Using two different protecting groups that can be removed under distinct conditions is key for selective functionalization. For example, in the synthesis of a di-aza spirocycle, one nitrogen could be protected with a Boc group and the other with a Bn group. The Boc group can be selectively removed with acid to functionalize that nitrogen, leaving the Bn group intact. The Bn group can then be removed later by hydrogenation.
Question 5: Why is 2-azaspiro[3.3]heptane a valuable piperidine bioisostere?
The value of 2-azaspiro[3.3]heptane lies in its ability to mimic the general size and nitrogen position of a piperidine ring while offering a completely different three-dimensional structure and set of physicochemical properties.[1][3]
-
Structural Rigidity and 3D Shape: Unlike the flexible chair/boat conformations of piperidine, the spiro[3.3]heptane core is rigid. This conformational restriction can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[8]
-
Novel Exit Vectors: The substituents on a piperidine ring typically have a 180° (para-like) or ~120° (meta-like) relationship. The spirocyclic core enforces a non-collinear, roughly 90° twist in the exit vectors from the termini of the scaffold.[1][9] This provides access to novel chemical space and can orient substituents into different binding pockets.
-
Physicochemical Property Modulation:
-
Lipophilicity (logD): Replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers lipophilicity (logD), which can be counterintuitive as a carbon atom is added.[1] This is often attributed to the increased basicity of the nitrogen, which is further from the second ring's electron-withdrawing groups, leading to a higher population of the protonated, more water-soluble form at physiological pH.
-
Basicity (pKa): The nitrogen in 2-azaspiro[3.3]heptane is generally more basic than the nitrogen in a corresponding piperidine or morpholine. This can alter hydrogen bonding capabilities and salt formation properties.[1]
-
Metabolic Stability: The quaternary spirocenter can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.[10]
-
Key Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
Adapted from Carreira, E. M., et al. (2009). Org. Lett., 11(16), 3522–3525.[6]
This protocol utilizes a [2+2] cycloaddition with dichloroketene.
Step A: Synthesis of tert-Butyl 3-Methyleneazetidine-1-carboxylate (Olefin 6)
-
To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 equiv., solution in hexanes) dropwise.
-
Stir the resulting yellow suspension at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in heptane) to yield the title compound as a colorless oil.
Step B: [2+2] Cycloaddition and Dechlorination
-
To a solution of the olefin from Step A (1.0 equiv.) and activated zinc dust (4.0 equiv.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of trichloroacetyl chloride (2.0 equiv.) and phosphorus oxychloride (2.0 equiv.) in diethyl ether dropwise over 1 hour.
-
Maintain the reaction temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture through a pad of celite, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product is a mixture containing the dichlorinated cycloadduct.
-
Dissolve the crude residue in acetic acid and add activated zinc dust (5.0 equiv.). Heat the suspension to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and filter through celite, washing with ethyl acetate.
-
Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in heptane) to yield tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid. The structure can be confirmed by X-ray crystallography if suitable crystals are obtained.[6]
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
Technical Support Center: Synthesis of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
Welcome to the technical support center for the synthesis of 2-azaspiro[3.3]heptan-6-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic building block. 2-Azaspiro[3.3]heptanes are increasingly recognized as important piperidine bioisosteres, offering improved physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.[1][2][3] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate common challenges and optimize your reaction yields.
The synthesis is typically approached as a three-stage process: construction of the protected ketone intermediate, reduction to the alcohol, and final deprotection to yield the hydrochloride salt. This guide is structured to address specific issues that may arise at each of these critical stages.
Overall Synthetic Workflow
The following diagram outlines a common and scalable synthetic route to the target compound, starting from N-Boc-azetidin-3-one.[4]
Caption: A scalable, three-stage synthesis of 2-Azaspiro[3.3]heptan-6-ol HCl.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Part 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-6-one
Question 1: My yield for the [2+2] cycloaddition is very low, and I see significant loss of the Boc protecting group. What is happening?
Answer: This is a common issue related to temperature control during the generation and reaction of dichloroketene. The reaction of trichloroacetyl chloride with zinc powder to generate the ketene is exothermic.[4]
-
Causality: If the reaction temperature rises above 30 °C, you will observe significant acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group. The resulting free amine can then undergo side reactions, leading to a complex mixture and low yield of the desired cycloadduct.[4]
-
Solution:
-
Strict Temperature Monitoring: Maintain the internal reaction temperature between 25-30 °C. This may require cooling with a water bath. A slow exotherm is expected as the reaction is warmed from 0 °C to room temperature; this must be managed carefully.[4]
-
Slow Addition: Add the trichloroacetyl chloride solution dropwise to the suspension of the olefin and activated zinc powder to control the rate of ketene formation and the resulting exotherm.
-
Solvent Choice: Anhydrous dioxane is a suitable solvent for this reaction.[4]
-
Question 2: The reductive dechlorination step with zinc and acetic acid is sluggish and gives a poor yield. How can I improve this?
Answer: Incomplete dechlorination or product degradation can lower yields. The key is ensuring sufficient activation of the zinc and maintaining the correct stoichiometry.
-
Causality: The zinc surface must be activated to facilitate the electron transfer required for dechlorination. If the reaction is too slow, prolonged exposure of the product to acetic acid can cause partial Boc deprotection or other side reactions.
-
Solution:
-
Zinc Activation: Before the reaction, wash the zinc dust with dilute HCl, followed by water, ethanol, and finally ether to remove any oxide layer. Dry it thoroughly under a vacuum.
-
Reaction Conditions: The reaction is typically run in a solvent like acetic acid or a mixture of acetic acid and an inert co-solvent. Ensure vigorous stirring to keep the zinc suspended.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid product degradation. The crude dichloroketone is often used without purification in this step to maximize throughput.[4]
-
Part 2: Reduction of N-Boc-2-azaspiro[3.3]heptan-6-one
Question 3: My reduction of the ketone to the alcohol is incomplete, even after several hours. Should I use a stronger reducing agent?
Answer: While incomplete reduction is a possibility, the choice of reducing agent should be carefully considered. For this substrate, a mild reducing agent is generally sufficient and preferable.
-
Causality: The carbonyl on the cyclobutanone ring is somewhat sterically hindered by the spirocyclic azetidine. This can slow down the rate of reduction compared to a simple acyclic ketone.
-
Solution:
-
Use a Moderate Excess of NaBH₄: Sodium borohydride (NaBH₄) in methanol or ethanol is the preferred reagent system. Using 1.5 to 2.0 equivalents of NaBH₄ at 0 °C to room temperature is usually sufficient to drive the reaction to completion within 2-4 hours.
-
Monitor the Reaction: Do not rely on a fixed reaction time. Spot the reaction on a TLC plate against the starting ketone. If the reaction has stalled, a second small portion of NaBH₄ can be added.
-
Avoid LiAlH₄: Lithium aluminum hydride (LiAlH₄) is generally too reactive for this transformation and can lead to difficulties in the aqueous workup, potentially causing emulsions and lowering the isolated yield. It offers no significant advantage here.
-
| Reagent | Solvent | Typical Conditions | Pros & Cons |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 1.5-2.0 eq., 0 °C to RT, 2-4 h | Pro: Mild, easy workup, high yield. Con: Slower than LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Et₂O | 1.1-1.5 eq., 0 °C, 1-2 h | Pro: Very fast. Con: Highly reactive, requires careful quenching, can cause workup issues. |
Caption: Comparison of common reducing agents for the spirocyclic ketone.
Part 3: Boc Deprotection and Hydrochloride Salt Formation
Question 4: After adding acid for the Boc deprotection, my NMR shows a clean conversion, but my isolated yield of the hydrochloride salt is low and the product is an oil. How can I get a crystalline solid?
Answer: This is a very common and frustrating problem. It stems from issues with solvent, water content, and crystallization technique. The final product, this compound, is quite hygroscopic.
-
Causality: The presence of excess water or highly polar solvents (like methanol from a previous step) can prevent the hydrochloride salt from precipitating or cause it to "oil out." The free amine is a polar, low-melting solid, and its salt requires specific conditions to crystallize.
-
Solution:
-
Use Anhydrous Conditions: The most reliable method is to use a solution of HCl in an anhydrous, non-polar solvent. Commercially available solutions of 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether are excellent choices.[5] Alternatively, HCl gas can be bubbled through a solution of the Boc-protected alcohol in a dry solvent like ether or ethyl acetate.
-
Solvent Exchange: Before deprotection, ensure your starting material is free of protic solvents like methanol. If the previous step was in methanol, perform a solvent exchange to ethyl acetate or dichloromethane, dry the solution thoroughly (e.g., with MgSO₄), filter, and then proceed with the addition of the anhydrous HCl solution.
-
Inducing Crystallization: Once the deprotection is complete (monitor by TLC/LCMS), the product salt should precipitate. If it oils out, try adding a less polar co-solvent like heptane or MTBE to reduce the solubility. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold, dry diethyl ether or ethyl acetate to remove any non-polar impurities, and dry thoroughly under high vacuum.
-
Caption: Troubleshooting logic for the final deprotection and salt formation step.
Question 5: I am seeing an extra peak in my mass spec corresponding to +56 amu after deprotection. What is this impurity?
Answer: This impurity is almost certainly the t-butylated product.
-
Causality: Acidic deprotection of a Boc group generates a tert-butyl cation (t-Bu⁺) as a byproduct.[6] This is a reactive electrophile. While it usually fragments to isobutylene and water, it can also alkylate nucleophilic sites on your product molecule. The free amine of another product molecule is a prime target for this side reaction, leading to N-t-butylation.
-
Solution:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture before introducing the acid. Anisole or thioanisole (typically 5-10 vol%) are excellent scavengers that are more nucleophilic than your product and will preferentially react with the t-Bu⁺ cation.
-
Lower the Temperature: Perform the deprotection at 0 °C. Lower temperatures disfavor the alkylation side reaction relative to the desired deprotection.
-
Choice of Acid: While trifluoroacetic acid (TFA) is effective for deprotection, it can be more prone to generating side products.[7] A solution of HCl in a non-reactive solvent like dioxane or ether is often a cleaner choice.[5][6]
-
| Deprotection Reagent | Solvent | Temp | Pros | Cons / Mitigation |
| 4M HCl / Dioxane | Dioxane | 0 °C to RT | Widely used, effective, volatile byproducts. | Can cause t-butylation. Mitigate: Add anisole scavenger. |
| TFA | DCM | 0 °C to RT | Very fast and effective. | Generates non-volatile acid, can cleave other acid-labile groups.[7] Prone to side reactions. |
| HCl (gas) | Et₂O / EtOAc | 0 °C | Anhydrous conditions, very clean. | Requires handling of corrosive gas. |
Caption: Comparison of common Boc deprotection methods for this substrate.
Detailed Experimental Protocols
Protocol 1: Reduction of N-Boc-2-azaspiro[3.3]heptan-6-one
-
Dissolve N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction to completion by TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Once complete, cool the mixture back to 0 °C and carefully quench by the slow addition of acetone (to destroy excess NaBH₄), followed by saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-2-azaspiro[3.3]heptan-6-ol, typically as a white solid or viscous oil that can be used directly in the next step.
Protocol 2: Deprotection and Formation of this compound
-
Dissolve the crude N-Boc-2-azaspiro[3.3]heptan-6-ol (1.0 eq.) in a minimal amount of anhydrous ethyl acetate or diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (2.0-3.0 eq.) dropwise with vigorous stirring.
-
A white precipitate should begin to form immediately.
-
Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection.
-
Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, dry diethyl ether to remove residual dioxane and any organic impurities.
-
Dry the product under high vacuum at 40 °C for several hours to yield this compound as a white, crystalline solid.
References
Technical Support Center: Purification of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
Welcome to the dedicated technical support resource for the purification of 2-Azaspiro[3.3]heptan-6-ol hydrochloride. This guide is intended for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. Recognizing the unique challenges presented by its polarity, hygroscopicity, and potential for complex impurity profiles, we have developed this comprehensive center with troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the foundational knowledge and practical insights required to achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₆H₁₂ClNO[1] | Relatively low molecular weight. |
| Molecular Weight | 149.62 g/mol [1] | Standard for small molecule pharmaceuticals. |
| Form | Solid | Amenable to crystallization techniques. |
| Polarity | High | The presence of a hydroxyl group and a secondary amine (as a hydrochloride salt) makes the molecule highly polar. This dictates solvent selection for both recrystallization and chromatography. |
| Solubility | Expected to be highly soluble in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in non-polar organic solvents (e.g., hexanes, diethyl ether). | This property is central to designing effective recrystallization and extraction procedures. |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.
A. Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying crystalline solids like this compound. However, its high polarity can present challenges.
Q1: My compound "oils out" during cooling instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (an oil) rather than forming a crystal lattice.[2] This is common for polar compounds when the solvent system is not optimized. The compound is essentially precipitating from the solution at a temperature above its melting point in that specific solvent environment.
Solutions:
-
Increase Solvent Volume: The most straightforward approach is to reheat the mixture to redissolve the oil and add more of the primary solvent.[2] This keeps the compound in solution at a lower temperature, allowing for a more gradual approach to the saturation point.
-
Modify the Solvent System:
-
For single solvent systems (e.g., isopropanol): Add a co-solvent in which the compound is less soluble (an anti-solvent) after the initial solid has dissolved in the hot primary solvent. For this polar hydrochloride salt, suitable anti-solvents could include ethyl acetate or diethyl ether. Add the anti-solvent dropwise to the hot solution until slight turbidity appears, then reheat to clarify and allow to cool slowly.
-
For mixed solvent systems: Adjust the ratio to be richer in the solvent in which the compound is more soluble.
-
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[3] Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or in a Dewar flask, before moving it to a colder environment like a refrigerator or ice bath.
Q2: No crystals form, even after extended cooling. What are the next steps?
Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.[2]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, small crystal of pure this compound to the cooled solution. This seed crystal will act as a template for further crystal formation.[2]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent.[2] Be cautious not to evaporate too much, which could lead to rapid precipitation. After reducing the volume, allow the solution to cool slowly again.
-
Introduce an Anti-Solvent: If you are using a single solvent, you can carefully add a miscible anti-solvent (e.g., ethyl acetate, diethyl ether) dropwise at room temperature until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to stand.
Q3: The recovered crystals are discolored or show impurities by TLC/HPLC analysis.
Causality: This can be due to insufficient purification in a single recrystallization step, co-precipitation of impurities, or thermal degradation if the compound is heated for too long.
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization will often significantly improve purity.
-
Activated Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can use activated charcoal. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product.
-
Solvent Wash: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
B. Column Chromatography Troubleshooting
Due to its high polarity, purifying this compound on traditional silica gel can be challenging.
Q1: My compound streaks badly on a silica gel TLC plate and won't elute from a silica column.
Causality: The basic nitrogen of the azaspirocycle interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape (streaking) and sometimes irreversible binding.[5]
Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Ammonia/Methanol: A common mobile phase for polar, basic compounds is a gradient of methanol in dichloromethane (DCM), with a small percentage (0.5-2%) of ammonium hydroxide added to the methanol.[5]
-
Triethylamine (TEA): Alternatively, adding 0.5-1% TEA to your mobile phase can also effectively block the acidic sites on the silica.
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[6] The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Q2: My compound elutes with the solvent front even with non-polar eluents.
Causality: This is unlikely for this highly polar compound on normal phase silica but could occur on reverse-phase if the mobile phase is too strong (too much organic solvent).
Solutions (for Reverse-Phase):
-
Increase the Polarity of the Mobile Phase: Increase the percentage of water in your water/methanol or water/acetonitrile mobile phase. This will increase the retention of your polar compound on the non-polar C18 stationary phase.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallizing polar amine hydrochlorides is a polar protic solvent. Isopropanol is often a good choice as it is less volatile than ethanol and methanol, allowing for better control over the cooling process.[7] You could also explore mixtures of ethanol and ethyl acetate. A patent for a related compound, 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, mentions recrystallization from ethyl acetate and heptane, which suggests that with the Boc-protected, less polar analog, a less polar solvent system is effective.[8] For the hydrochloride salt, a more polar system is necessary.
Q2: How can I assess the purity of my final product?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of your compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid would be a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry to confirm the molecular weight of your product and identify impurities.[9]
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity.[3]
Q3: What are the likely impurities I might encounter?
Without knowing the specific synthetic route, we can anticipate some general classes of impurities:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used in the reaction or work-up that were not completely removed.
-
Decomposition Products: If the compound is sensitive to heat or acid/base conditions, decomposition may occur.
Q4: How should I store the purified this compound?
Given its polar and potentially hygroscopic nature, it is best to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8°C) is recommended.[4]
IV. Experimental Workflow Diagrams
A. Recrystallization Decision Workflow
Caption: Decision tree for troubleshooting the recrystallization of this compound.
B. Chromatography Method Selection
Caption: Workflow for selecting an appropriate column chromatography method.
V. References
-
Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Guerra de Oliveira, R. (2017, February 8). Purification of organic hydrochloride salt? ResearchGate. Retrieved from --INVALID-LINK--
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder Organic Chemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1630907-10-6|this compound. Retrieved from --INVALID-LINK--
-
Pasternak, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Retrieved from --INVALID-LINK--
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18? Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 9. 1630907-10-6|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Functionalization of 2-Azaspiro[3.3]heptanes
Welcome to the technical support center for 2-azaspiro[3.3]heptane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic programs. As a rigid, three-dimensional bioisostere for piperidine, the 2-azaspiro[3.3]heptane motif offers compelling advantages in tuning physicochemical properties, but its inherent ring strain presents unique challenges.[1][2][3][4]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the functionalization of the 2-azaspiro[3.3]heptane core. Each entry details the potential mechanistic cause of the issue and provides actionable protocols for mitigation.
Q1: My reaction yield is low, and mass spectrometry indicates the presence of a product with the same mass as my starting material plus water. What is happening?
Answer: You are likely observing byproducts from the ring-opening of the azaspiro[3.3]heptane core. The defining characteristic of this scaffold is its strained four-membered azetidine ring.[5] This strain makes the ring susceptible to nucleophilic attack or acid-catalyzed hydrolysis, resulting in cleavage of the C-N or C-C bonds within the azetidine ring.
Mechanistic Cause: Under strongly acidic conditions or in the presence of strong nucleophiles (including water at elevated temperatures), the azetidine ring can be protonated, activating it for attack. This can lead to the formation of undesired linear amino alcohol or other rearranged byproducts. Certain derivatives, particularly those with activating groups, may even undergo ring-opening via a retro-Aldol-type mechanism.[2]
Troubleshooting Workflow: Diagnosing Ring-Opening
Caption: A decision tree for diagnosing ring-opening side reactions.
Mitigation Protocols:
-
Control pH:
-
Avoid Strong Acids: For reactions requiring acid catalysis (e.g., reductive amination), use milder Lewis acids or carefully buffer the reaction mixture. Avoid aqueous workups with strong acids like HCl if possible; opt for a buffered solution or saturated aqueous NaHCO₃.
-
Base Selection: When performing N-alkylations or acylations, use non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of strong inorganic bases like NaOH or KOH, which can promote hydrolysis. For cyclization reactions to form the core, potassium tert-butoxide in an anhydrous solvent like THF is often effective.[6]
-
-
Temperature Management:
-
Perform reactions at the lowest effective temperature. High temperatures provide the activation energy needed to overcome the barrier to ring cleavage.
-
-
Solvent and Reagent Choice:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially for reactions sensitive to hydrolysis.
-
Protecting Groups: For multi-step syntheses, the use of a stable N-protecting group like Boc (tert-butyloxycarbonyl) can sometimes stabilize the ring system, though even Boc-protected derivatives can be susceptible to ring-opening under certain conditions.[2]
-
Q2: I am attempting a direct C-H functionalization on the cyclobutane ring, but I'm getting no reaction or a complex mixture of products. Why is this so difficult?
Answer: Direct C-H functionalization of the saturated carbocyclic ring of 2-azaspiro[3.3]heptane is exceptionally challenging due to the high bond dissociation energy of aliphatic C-H bonds and the lack of inherent activating groups.[7]
Mechanistic Cause: Most C-H activation protocols rely on directing groups or electronically activated C-H bonds (e.g., benzylic or allylic positions).[8] The C-H bonds on the 2-azaspiro[3.3]heptane scaffold are unactivated sp³-hybridized bonds, which are kinetically inert. Attempting to force a reaction with aggressive radical initiators or harsh transition-metal catalysts often leads to non-selective reactions or decomposition, including ring-opening.[9][10]
Recommended Strategies:
-
Pre-functionalization: The most reliable approach is to build the desired functionality into the scaffold during its synthesis rather than attempting a post-synthetic C-H activation. This involves starting from a functionalized cyclobutanone or a related precursor.
-
Directed C-H Activation: If C-H functionalization is necessary, a strategy involving a directing group is required.
-
Protocol Example (Conceptual): Install a removable directing group (e.g., a picolinamide on the nitrogen) that can coordinate to a transition metal catalyst (like Palladium or Rhodium) and direct the C-H activation to a specific position through the formation of a stable metallacycle. This remains an area of active research.
-
-
Radical-Based Approaches: Some modern methods using hydrogen atom transfer (HAT) catalysis may offer future possibilities, but these are often substrate-specific and may not be general for this scaffold.[10]
Q3: My N-acylation/alkylation reaction is sluggish, and upon forcing conditions (e.g., heat), I see decomposition. How can I improve the reactivity of the nitrogen?
Answer: The secondary amine of 2-azaspiro[3.3]heptane is basic, but its nucleophilicity can be sterically hindered by the rigid, spirocyclic structure.[11] Forcing conditions can, as noted, lead to decomposition.[5]
Mechanistic Cause: The spirocyclic nature holds the atoms in a fixed conformation, which can restrict the approach of bulky electrophiles to the nitrogen lone pair. While the amine is more basic than its monocyclic counterparts, this doesn't always translate directly to higher nucleophilicity in sterically demanding reactions.[11]
Optimization Protocols:
-
Acylation Reactions:
-
Activation of the Carboxylic Acid: Instead of coupling a carboxylic acid directly with peptide coupling reagents, first convert it to a more reactive species like an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester).
-
Step-by-Step Protocol for N-Acylation with an Acid Chloride:
-
Dissolve the 2-azaspiro[3.3]heptane starting material (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acid chloride (1.1 eq) in DCM dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS until completion (typically 1-4 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.
-
-
-
Alkylation Reactions (Reductive Amination):
-
This is a highly effective method for introducing diverse substituents.[5]
-
Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions and less likely to reduce the aldehyde/ketone starting material directly.
-
Step-by-Step Protocol for Reductive Amination:
-
Dissolve the 2-azaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature and monitor by LC-MS. The reaction is often complete within 2-12 hours.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract the product.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q: Why is 2-azaspiro[3.3]heptane considered a "piperidine isostere," and what are the advantages?
A: 2-Azaspiro[3.3]heptane is considered a valuable bioisostere for piperidine because it can place substituents in similar three-dimensional space while offering a more rigid and conformationally constrained structure.[3][12]
-
Structural Rigidity: Unlike the flexible chair/boat conformations of piperidine, the spiro[3.3]heptane core is rigid. This can lock a molecule into a more bioactive conformation, potentially increasing binding affinity to a biological target.[5]
-
Improved Physicochemical Properties: Replacing a piperidine with a 2-azaspiro[3.3]heptane can lead to improved metabolic stability and reduced lipophilicity (logD), which are highly desirable properties in drug candidates.[1][13]
-
Novel Chemical Space: The unique exit vectors from the spirocyclic core allow medicinal chemists to explore novel chemical space and improve selectivity for their target.[12]
Q: Should I use a protecting group on the nitrogen? If so, which one?
A: The use of a protecting group depends entirely on the subsequent reaction steps. If other functional groups in your molecule need to be modified under conditions that would affect the secondary amine (e.g., strong bases, certain oxidizing or reducing agents), then protection is essential.[14][15]
Protecting Group Strategy Comparison
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Boc₂O, TEA, DCM | Stable to base, reduction, and mild nucleophiles. | Strong acid (TFA in DCM, or HCl in dioxane). | Widely used, easy to introduce and remove. Byproducts (isobutylene, t-butanol) are volatile. |
| Cbz (Carboxybenzyl) | CbzCl, NaHCO₃, H₂O/Dioxane | Stable to acid and mild base. | Catalytic hydrogenation (H₂, Pd/C). | Orthogonal to Boc group. Deprotection is clean but incompatible with reducible groups (alkenes, alkynes, nitro). |
| PMB (p-Methoxybenzyl) | PMB-Cl, K₂CO₃, MeCN | Stable to base, reduction. | Strong oxidizing agents (DDQ) or strong acid (TFA). | Can be cleaved under milder oxidative conditions than a simple benzyl group. |
Q: What is the best way to purify functionalized 2-azaspiro[3.3]heptanes?
A: Purification strategies depend on the properties of the final compound.
-
Basic Products (Free Amines):
-
Column Chromatography: Use silica gel treated with 1-2% triethylamine in the eluent to prevent streaking and improve recovery.
-
Acidic Extraction: If the product is soluble in an organic solvent, it can be extracted into an aqueous acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified free amine.
-
-
Neutral Products (Amides, Carbamates):
-
Standard Column Chromatography: Standard silica gel chromatography is typically effective.
-
Crystallization: The rigid nature of the scaffold often leads to crystalline products, making crystallization an excellent method for large-scale purification.
-
-
Dealing with Ring-Opened Byproducts: Ring-opened byproducts are typically more polar (due to the new hydroxyl group). They can usually be separated from the desired spirocyclic product by standard silica gel chromatography.
Part 3: Visualizing Key Mechanisms
Caption: Mechanism of acid-catalyzed ring-opening of 2-azaspiro[3.3]heptane.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with 2-Azaspiro[3.3]heptan-6-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Azaspiro[3.3]heptan-6-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental hurdles. The unique structural features of 2-azaspiro[3.3]heptan-6-ol, a valuable building block in modern medicinal chemistry, present both opportunities and challenges in synthesis.[1][2] This document will serve as a practical resource to navigate these complexities.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with 2-Azaspiro[3.3]heptan-6-ol.
Q1: What are the most common coupling reactions for 2-Azaspiro[3.3]heptan-6-ol?
A1: The secondary amine of 2-Azaspiro[3.3]heptan-6-ol is the primary site for coupling reactions. The most prevalent transformations include:
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with aryl or heteroaryl halides/triflates.[3][4]
-
Reductive Amination: To couple with aldehydes or ketones.[5][6]
-
Amide Coupling: For the formation of an amide bond with carboxylic acids.[7]
The choice of reaction depends on the desired final product and the nature of the coupling partner.
Q2: Do I need to protect the hydroxyl group of 2-Azaspiro[3.3]heptan-6-ol before coupling?
A2: This is a critical consideration and depends on the specific reaction conditions.
-
For Buchwald-Hartwig Amination: It is highly recommended to protect the hydroxyl group. The strong bases (e.g., sodium tert-butoxide) used in this reaction can deprotonate the alcohol, leading to competitive O-arylation or other side reactions.[8] Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.
-
For Reductive Amination: Protection is generally not necessary. The reaction is typically carried out under neutral or weakly acidic conditions which are compatible with the free hydroxyl group.[6]
-
For Amide Coupling: While some coupling reagents are compatible with a free hydroxyl group, protection is often advisable to prevent O-acylation, especially with highly reactive carboxylic acid derivatives.
Q3: What are the key purity considerations for 2-Azaspiro[3.3]heptan-6-ol?
A3: The purity of your starting material is paramount for a successful coupling reaction.[9] Impurities can poison the catalyst, participate in side reactions, or complicate purification of the final product. Ensure your 2-Azaspiro[3.3]heptan-6-ol is free from residual starting materials or byproducts from its synthesis. It is often supplied as a hydrochloride salt, which needs to be neutralized before use in most coupling reactions.[10]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems you might encounter during your coupling reactions with 2-Azaspiro[3.3]heptan-6-ol, along with actionable solutions.
A. Buchwald-Hartwig Amination
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a pre-catalyst to ensure the formation of the active catalytic species.[8] • Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective. |
| Base Incompatibility | • Ensure the base is strong enough to deprotonate the amine but not so harsh that it causes degradation. Sodium tert-butoxide, LHMDS, or K₃PO₄ are common choices. • The choice of base can be critical and may require screening.[11] |
| Solvent Effects | • Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF). Oxygen can deactivate the palladium catalyst. • Ensure your starting materials are fully dissolved at the reaction temperature. |
| Incomplete Hydroxyl Protection | • Confirm complete protection of the hydroxyl group via NMR or LC-MS before starting the coupling reaction. Incomplete protection can lead to side reactions and catalyst inhibition. |
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, O-Arylation)
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | This can lead to the formation of a hydrodehalogenated arene. Using bidentate phosphine ligands like DPPF or BINAP can sometimes suppress this side reaction.[3][12] |
| Competitive O-Arylation | This occurs if the hydroxyl group is not protected. Ensure complete protection of the alcohol. |
| Amine Over-Arylation | While less common with secondary amines, it can occur under forcing conditions. Optimize reaction time and temperature.[11] |
B. Reductive Amination
Issue 1: Incomplete Imine/Enamine Formation
| Potential Cause | Troubleshooting Steps |
| Unfavorable Equilibrium | • Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. • A stepwise approach, where the imine is formed first followed by the addition of the reducing agent, can be more effective.[13] |
| Steric Hindrance | • If coupling with a sterically hindered ketone or aldehyde, consider more forcing conditions (higher temperature, longer reaction time) or a more reactive reducing agent. |
Issue 2: Reduction of the Carbonyl Starting Material
| Potential Cause | Troubleshooting Steps |
| Reducing Agent is Too Reactive | • Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[6][13][14] |
| Incorrect pH | • Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without causing significant hydrolysis of the reducing agent. Acetic acid is often used for this purpose.[13] |
C. Amide Coupling
Issue 1: Low Yield of the Amide Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | • Screen different coupling reagents. Common choices include carbodiimides (e.g., EDC, DCC) often with an additive (e.g., HOBt, HOAt), or uronium/phosphonium reagents (e.g., HATU, PyBOP).[7][15] |
| Steric Hindrance | • For sterically demanding coupling partners, a more reactive coupling reagent or higher temperatures may be necessary. |
| Side Reaction of Activated Ester | • The activated carboxylic acid intermediate can be unstable. Add the amine promptly after the activation step. |
Issue 2: Racemization of Chiral Carboxylic Acids
| Potential Cause | Troubleshooting Steps |
| Over-activation or Strong Base | • Use additives like HOAt or Oxyma Pure, which are known to suppress racemization better than HOBt.[15] • Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[15] |
| Elevated Temperature | • Perform the coupling at a lower temperature if possible. |
III. Experimental Protocols
Here are starting-point protocols for the three main coupling reactions. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Buchwald-Hartwig Amination of Protected 2-Azaspiro[3.3]heptan-6-ol
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the protected 2-azaspiro[3.3]heptan-6-ol (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Azaspiro[3.3]heptan-6-ol hydrochloride | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Azaspiro[3.3]heptan-6-ol Derivatives
Introduction: The 2-azaspiro[3.3]heptane scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer three-dimensional complexity and improved metabolic stability to drug candidates.[1][2] While the parent structure, 2-Azaspiro[3.3]heptan-6-ol, possesses favorable physicochemical properties, its derivatives—functionalized to achieve specific pharmacological activity—can often exhibit poor aqueous solubility. This behavior is a common hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[3][4]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides a structured approach, from fundamental FAQs to detailed troubleshooting protocols, for systematically diagnosing and overcoming solubility issues encountered with this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when encountering solubility challenges.
Q1: My new 2-Azaspiro[3.3]heptan-6-ol derivative has precipitated out of my aqueous buffer. What are the first things I should check?
A: When a derivative shows poor solubility, begin with a foundational assessment of both the compound and the medium.
-
Confirm Compound Integrity: First, ensure the precipitated material is indeed your compound and not a degradation product. Re-analyze the solid by LC-MS or another suitable method.
-
Assess pH: The secondary amine in the 2-azaspiro[3.3]heptane core is basic. Its ionization state, and therefore its solubility, is highly dependent on pH.[5][6] Measure the final pH of your solution; it may differ from the buffer's nominal pH, especially if the compound was added as a salt or free base.
-
Review the Structure: Analyze the substituents you have added to the core scaffold. Large, non-polar (lipophilic) additions are the most common cause of decreased aqueous solubility.
-
Consider Kinetic vs. Thermodynamic Solubility: Did the compound dissolve initially and then crash out? You may be observing a supersaturated solution collapsing to its true, lower thermodynamic solubility. Allow sufficient equilibration time (24-48 hours) for an accurate assessment.
Q2: How does the pH of my solution critically affect the solubility of these derivatives?
A: The pH is arguably the most critical factor governing the solubility of these compounds. The secondary amine on the azaspiro-ring system is a weak base.
-
At low pH (acidic conditions): The amine becomes protonated (R₂NH₂⁺). This cationic form is an ion and is typically much more soluble in polar solvents like water than the neutral form.[5][7]
-
At high pH (basic conditions): The amine remains in its neutral, un-ionized free base form (R₂NH). This form is less polar and thus significantly less soluble in water.[5] Therefore, for weakly basic drugs, lowering the pH will generally lead to a dramatic increase in aqueous solubility.[5]
Q3: Is salt formation a viable and recommended strategy for this class of compounds?
A: Absolutely. Salt formation is one of the most effective and widely used strategies for improving the solubility of ionizable compounds.[8][9] Since the 2-azaspiro[3.3]heptan-6-ol core contains a basic nitrogen, it is an excellent candidate for forming salts with various acids. The hydrochloride salt is a common starting point and is often orders of magnitude more soluble than the corresponding free base.[3][8] A systematic salt screening study can identify the optimal counter-ion to maximize solubility and ensure good solid-state properties.
Q4: What are some common organic co-solvents that are compatible with these derivatives for in vitro assays?
A: For in vitro screening, where achieving a target concentration is key, co-solvents are frequently used. The goal is to create a stock solution in an organic solvent that can be diluted into the aqueous assay buffer without precipitation.
-
DMSO (Dimethyl sulfoxide): The most common choice for initial screening due to its powerful solubilizing ability.
-
Ethanol: A less toxic option, often used in formulations.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG 400): Frequently used in pre-clinical formulations due to their low toxicity.[10]
-
NMP (N-Methyl-2-pyrrolidone) & DMA (Dimethylacetamide): Stronger, aprotic solvents for very challenging compounds.
Causality Check: Always start with the lowest percentage of co-solvent possible, as high concentrations can interfere with biological assays. A typical workflow is to prepare a 10-100 mM stock in 100% DMSO and then dilute it into the final assay medium, ensuring the final DMSO concentration is low (e.g., <0.5%).
Q5: When should I move beyond simple pH adjustment and co-solvents to more advanced techniques?
A: You should consider advanced strategies when foundational methods are insufficient to meet the target concentration required for your experiments, particularly for in vivo studies where formulation constraints are stricter.
-
If pH adjustment and salt formation do not provide sufficient solubility for the desired dose.
-
If the required co-solvent concentration is too high , leading to toxicity or unacceptable vehicle effects.
-
If the compound is not ionizable (e.g., the nitrogen has been converted to a non-basic amide).
-
For late-stage development , where a robust, scalable formulation is needed. In these cases, techniques like amorphous solid dispersions, complexation with cyclodextrins, or lipid-based formulations become necessary.[11][12][13]
Section 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.
Guide 1: Systematic Solubility Profiling
Objective: To accurately determine the equilibrium solubility of a 2-azaspiro[3.3]heptan-6-ol derivative in various relevant media. This protocol establishes a baseline for all further optimization work.
Experimental Protocol:
-
Preparation: Add an excess amount of the solid compound (enough that some solid is visible after equilibration) to a series of vials, each containing a precisely known volume (e.g., 1 mL) of a different solvent or buffer (see Table 1).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for at least 24 hours. This step is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Calculation: Use a standard curve to calculate the concentration in the supernatant, which represents the equilibrium solubility.
Data Presentation:
| Solvent/Buffer System | pH | Hypothetical Solubility (µg/mL) | Observations |
| Deionized Water | ~6.5-7.0 | < 1 | Insoluble, suspension |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1 | Insoluble, suspension |
| 0.1 M HCl | 1.0 | > 10,000 | Clear solution |
| pH 4.0 Acetate Buffer | 4.0 | 1,500 | Clear solution |
| pH 9.0 Carbonate Buffer | 9.0 | 5 | Hazy, fine precipitate |
| 100% DMSO | N/A | > 100,000 | Fully soluble |
| 100% Ethanol | N/A | 850 | Soluble |
Table 1: Example solubility profile for a hypothetical lipophilic derivative.
Visualization of Experimental Workflow:
Caption: Workflow for Systematic Solubility Profiling.
Guide 2: pH-Dependent Solubility Assessment & Optimization
Objective: To leverage the basicity of the azaspiro-scaffold by creating a pH-solubility profile, which is essential for selecting appropriate buffers and predicting in vivo behavior.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 1, 2, 3, 4, 5, 6, 6.8, 7.4, 8.0).
-
Solubility Measurement: Using the protocol from Guide 1 , determine the equilibrium solubility of your compound in each of these buffers.
-
Data Plotting: Plot the Log(Solubility) on the y-axis against the pH on the x-axis.
-
Profile Analysis: For a basic compound, you will observe a plot where solubility is high at low pH and decreases sharply as the pH approaches and surpasses the compound's pKa. This profile is invaluable for choosing formulation strategies. For example, a compound that is only soluble at pH < 4 may require an enteric-coated dosage form to bypass the stomach and dissolve in the intestine.
Section 3: Decision Framework for Solubilization
When initial attempts are insufficient, a systematic approach is needed to select the right advanced strategy. The following decision tree provides a logical pathway.
Caption: Decision tree for selecting a solubilization strategy.
Overview of Advanced Strategies
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymer matrix in its amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility than the stable crystalline form.[8] This is a powerful but complex technique requiring specialized equipment (e.g., spray dryers, hot-melt extruders).
-
Complexation: Cyclodextrins are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like a lipophilic derivative, forming an inclusion complex that is water-soluble.[3][13]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[11][14] Upon gentle agitation in an aqueous medium (like the GI tract), they form fine oil-in-water emulsions, facilitating drug absorption.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs [pubmed.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. almacgroup.com [almacgroup.com]
- 9. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 10. ijpbr.in [ijpbr.in]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 12. Improving API Solubility [sigmaaldrich.com]
- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Stability Studies of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride in Solution
Welcome to the technical support center for 2-Azaspiro[3.3]heptan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on conducting robust stability studies for this novel spirocyclic compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experimental work.
The unique structure of 2-Azaspiro[3.3]heptan-6-ol, featuring a strained spiro[3.3]heptane core, a secondary amine, and a secondary alcohol, presents specific considerations for its stability. This guide is structured to explain the causality behind experimental choices, ensuring the technical accuracy and trustworthiness of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary sites of potential degradation are the secondary amine within the azetidine ring and the secondary alcohol on the cyclobutane ring. The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. The alcohol functionality may undergo oxidation to a ketone. Additionally, the strained spiro[3.3]heptane ring system, while generally stable at room temperature, could be susceptible to ring-opening under harsh acidic or basic conditions, driven by the relief of ring strain.[1][2][3]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid, it is recommended to store this compound in a well-sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). Some suppliers also recommend storage under an inert atmosphere (e.g., argon) to minimize oxidation.[4] For solutions, it is crucial to prepare them fresh whenever possible. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. Long-term storage of solutions is generally not recommended without conducting a comprehensive stability study to determine the appropriate conditions and shelf-life.
Q3: What is the predicted pKa of this compound and how does it influence solution stability studies?
A3: The predicted pKa of the protonated secondary amine is approximately 7.13.[5] This is a critical parameter for designing stability studies in aqueous solutions. At pH values significantly below the pKa, the compound will exist predominantly in its protonated, charged form, which is typically more water-soluble and less susceptible to certain degradation pathways like oxidation of the free amine. Conversely, at pH values above the pKa, the uncharged, free base form will be more prevalent, which may have different solubility and reactivity characteristics. When planning hydrolytic stability studies, it is essential to use a range of pH buffers that encompass this pKa value to assess the stability of both the ionized and non-ionized forms of the molecule.
Q4: In which common solvents is this compound expected to be soluble?
A4: As a hydrochloride salt, the compound is expected to have good solubility in water and other polar protic solvents like methanol and ethanol. Its solubility is likely to be lower in less polar solvents such as acetonitrile, and significantly lower in non-polar solvents like dichloromethane or hexane. When preparing stock solutions, it is advisable to start with water or methanol. If a co-solvent is required for a specific analytical method, ensure it is miscible with the primary solvent and does not interfere with the analysis.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your stability studies, with a focus on the unique chemistry of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation observed under oxidative stress conditions (e.g., with H₂O₂). | The secondary amine in the azetidine ring is likely being oxidized. | - Reduce the concentration of the oxidizing agent (e.g., start with 0.1% H₂O₂ instead of 3%).- Lower the temperature of the experiment.- Include an antioxidant in your formulation as a potential stabilizer, but ensure it does not interfere with your analytical method. |
| Inconsistent results or poor peak shape in HPLC analysis. | - The compound may be interacting with the stationary phase.- The pH of the mobile phase may be too close to the pKa, leading to mixed ionization states.- The injection solvent may be incompatible with the mobile phase. | - For reverse-phase HPLC, use a mobile phase with a pH at least 2 units away from the pKa (e.g., pH < 5 or pH > 9) to ensure a single ionic form.- Add a competing amine (e.g., triethylamine) to the mobile phase to reduce peak tailing.- Ensure the injection solvent is similar in composition to the mobile phase. |
| Appearance of multiple degradation peaks under acidic or basic conditions. | The strained spiro[3.3]heptane ring system may be undergoing ring-opening, potentially leading to a cascade of secondary degradation products. | - Start with milder pH conditions (e.g., pH 2 and pH 12) before proceeding to more extreme conditions (e.g., 0.1 M HCl and 0.1 M NaOH).- Reduce the temperature of the hydrolysis experiment.- Analyze samples at earlier time points to identify the primary degradation products before they convert to secondary ones. |
| No significant degradation is observed even under accelerated conditions. | The spirocyclic structure may be imparting significant metabolic and chemical stability to the molecule, as is often intended with such scaffolds.[6] | - Increase the severity of the stress conditions incrementally (e.g., higher temperature, higher concentration of stressor).- Extend the duration of the study.- Ensure that the lack of degradation is not due to the compound precipitating out of solution under the stress conditions. |
Experimental Protocols
Below are foundational protocols for conducting forced degradation studies. These should be adapted and optimized for your specific experimental setup and analytical methods.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a volumetric flask using an appropriate solvent (e.g., water or methanol) to achieve a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the relevant stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or purified water for photostability and thermal stress) to a final concentration suitable for your analytical method (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Studies
-
Hydrolytic Stability:
-
Prepare working solutions in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Store the solutions at a controlled elevated temperature (e.g., 60°C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the acidic and basic samples to halt the degradation reaction.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Oxidative Stability:
-
Prepare a working solution in 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
-
Photostability:
-
Expose a working solution in a photostability chamber according to ICH Q1B guidelines.
-
Concurrently, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Thermal Stability:
-
Store a working solution in a temperature-controlled oven (e.g., 60°C).
-
At specified time points, withdraw an aliquot and analyze by HPLC.
-
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the molecule.
References
- 1. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 1630907-10-6 [sigmaaldrich.com]
- 5. dempochem.com [dempochem.com]
- 6. fujc.pp.ua [fujc.pp.ua]
Protecting group strategies for 2-Azaspiro[3.3]heptan-6-ol synthesis
Welcome to the technical support center for the synthesis of 2-Azaspiro[3.3]heptan-6-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable spirocyclic scaffold. The unique strained ring system of 2-azaspiro[3.3]heptanes, while offering desirable properties as a piperidine bioisostere, presents specific challenges in synthesis, particularly concerning protecting group strategies.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-Azaspiro[3.3]heptan-6-ol, focusing on protecting group manipulations.
Problem 1: Low yield during N-Boc protection of 2-Azaspiro[3.3]heptan-6-ol.
Question: I am attempting to protect the secondary amine of 2-Azaspiro[3.3]heptan-6-ol with Boc anhydride, but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields during the N-Boc protection of 2-Azaspiro[3.3]heptan-6-ol can stem from several factors. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[3] However, efficient installation requires careful optimization.
Potential Causes and Solutions:
-
Inadequate Base: The choice and stoichiometry of the base are critical. While triethylamine (TEA) is commonly used, a hindered base like diisopropylethylamine (DIPEA) can be more effective in preventing side reactions. Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.
-
Solvent Selection: The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Reaction Temperature: The reaction is usually carried out at 0 °C to room temperature. Running the reaction at elevated temperatures can lead to the decomposition of Boc anhydride.
-
Boc Anhydride Quality: Ensure the di-tert-butyl dicarbonate (Boc₂O) is of high purity and has been stored properly to prevent degradation.
-
Competitive O-Boc Protection: Although less common, in the presence of a strong base and excess Boc anhydride, protection of the hydroxyl group can occur. This can be minimized by using stoichiometric amounts of Boc anhydride and a non-nucleophilic base.
Recommended Protocol:
-
Dissolve 2-Azaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.2 eq) and stir the solution at 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Difficulty in removing the N-Boc group without affecting other acid-sensitive functionalities.
Question: My molecule contains other acid-sensitive groups, and I am struggling to deprotect the N-Boc group on the 2-azaspiro[3.3]heptane ring without causing their cleavage. What are some milder deprotection methods?
Answer:
This is a common challenge, as the standard conditions for Boc deprotection (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane) can be too harsh for molecules with other acid-labile groups.[4] Fortunately, several milder methods can be employed for selective N-Boc removal.
Alternative Deprotection Strategies:
| Method | Reagents and Conditions | Key Advantages & Considerations |
| Lewis Acids | TMSI in DCM; ZnBr₂ in DCM | Can be milder than strong protic acids. TMSI is particularly effective but moisture-sensitive.[5][6] |
| Acidic Resins | Amberlyst 15, Dowex 50WX8 in MeOH or DCM | Heterogeneous catalyst allows for easy workup by filtration. Reaction times may be longer. |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, DMF) | Useful for substrates that can withstand higher temperatures. Can be slow and may not be suitable for all substrates. |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol | A very mild method reported to be compatible with a wide range of functional groups, including esters.[4] |
Experimental Protocol (Oxalyl Chloride/Methanol): [4]
-
Dissolve the N-Boc protected 2-azaspiro[3.3]heptan-6-ol derivative in methanol.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.5-2.0 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Problem 3: Unwanted side reactions during the synthesis of the 2-azaspiro[3.3]heptane core.
Question: I am synthesizing the 2-azaspiro[3.3]heptane skeleton and observing the formation of significant impurities. What are the likely side reactions and how can they be minimized?
Answer:
The construction of the strained bis-azetidine ring system can be challenging, and side reactions are common. The specific impurities will depend on your synthetic route, but some general issues can be anticipated.
Common Side Reactions and Mitigation Strategies:
-
Polymerization: Azetidines can be prone to polymerization, especially under harsh acidic or thermal conditions. It is crucial to maintain mild reaction conditions and to purify intermediates promptly.
-
Ring-Opening: The strained four-membered rings are susceptible to nucleophilic attack, leading to ring-opened products. This is particularly a concern when using strong nucleophiles or under acidic conditions that activate the ring.[7]
-
Formation of Dimeric or Oligomeric Species: In intermolecular cyclization reactions, the formation of dimers or higher oligomers can compete with the desired intramolecular cyclization. High dilution conditions can favor the formation of the monomeric spirocycle.
-
Incomplete Cyclization: If the cyclization reaction does not go to completion, you will have to separate the desired product from the starting material or partially cyclized intermediates. Ensure optimal reaction time and temperature, and consider using a more active catalyst or reagent if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best orthogonal protecting group strategy for the amine and alcohol functionalities in 2-Azaspiro[3.3]heptan-6-ol?
An effective orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[8] For 2-Azaspiro[3.3]heptan-6-ol, a common and robust strategy is the use of a Boc group for the amine and a silyl ether for the alcohol.
-
N-Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but readily cleaved by acid.[9]
-
O-TBDMS (tert-Butyldimethylsilyl): Stable to the acidic conditions used for Boc removal but can be selectively cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF).
This orthogonality allows for the selective modification of either the amine or the alcohol.
Q2: I am synthesizing 2-Azaspiro[3.3]heptan-6-ol from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. What are the best reducing agents for the ketone?
The reduction of the ketone in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to the corresponding alcohol is a key step.[10][11] The choice of reducing agent is important to ensure high yield and avoid side reactions.
Recommended Reducing Agents:
| Reducing Agent | Solvent | Typical Conditions | Notes |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | A mild and selective reagent. Generally the first choice for this transformation. |
| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C to room temperature | A much stronger reducing agent. Can also reduce esters and other functional groups. Use with caution if other reducible groups are present. |
| Lithium borohydride (LiBH₄) | THF or Et₂O | Room temperature | More reactive than NaBH₄ but less so than LiAlH₄. |
For this specific transformation, sodium borohydride is generally the preferred reagent due to its selectivity for the ketone in the presence of the Boc-protected amine.
Q3: How can I effectively purify 2-Azaspiro[3.3]heptan-6-ol and its derivatives?
The purification of these spirocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard. For very polar compounds, alumina (neutral or basic) can be a good alternative to minimize tailing.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can significantly improve the peak shape and recovery of basic amines by suppressing their interaction with the acidic silica surface.
-
-
Crystallization: If the compound is a solid, crystallization can be an excellent method for obtaining highly pure material. A variety of solvent systems should be screened to find suitable conditions.
-
Salt Formation and Crystallization: The free amine can be converted to a salt (e.g., hydrochloride or oxalate) which may be more crystalline and easier to purify. The free base can then be regenerated by treatment with a base.[7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Diastereomers of Substituted 2-Azaspiro[3.3]heptane Derivatives
Welcome to the technical support center for the chiral resolution of 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for separating these valuable, structurally complex spirocycles. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental choices, ensuring your success in isolating enantiopure compounds.
The 2-azaspiro[3.3]heptane scaffold is a prized motif in modern drug discovery, valued for its conformational rigidity and novel three-dimensional exit vectors compared to traditional ring systems like piperidine.[1][2] However, this rigidity also presents unique challenges in separating stereoisomers. This guide provides a systematic approach to overcoming these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the resolution process.
Q1: What is the fundamental principle of diastereomeric resolution?
Enantiomers, which are non-superimposable mirror images, possess identical physical properties (e.g., solubility, boiling point), making them impossible to separate by standard techniques like crystallization or achiral chromatography.[3] The core strategy of diastereomeric resolution is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[4] Diastereomers have different physical properties and can therefore be separated by methods such as fractional crystallization or chromatography.[5] Once separated, the chiral resolving agent is cleaved to yield the isolated, pure enantiomers.[3]
Q2: Why can resolving substituted 2-azaspiro[3.3]heptane derivatives be particularly challenging?
The compact and rigid structure of the 2-azaspiro[3.3]heptane core can lead to significant challenges. The structural similarity between the resulting diastereomers can be very high. This similarity makes it difficult to achieve differential solubility, which is the cornerstone of fractional crystallization, and can lead to the formation of solid solutions where both diastereomers co-crystallize within the same lattice.[6]
Q3: What are the primary methods for resolving racemic 2-azaspiro[3.3]heptane derivatives?
The two most common and powerful methods are:
-
Diastereomeric Salt Crystallization: Since the 2-azaspiro[3.3]heptane moiety contains a basic nitrogen atom, it can be readily reacted with an enantiomerically pure chiral acid to form diastereomeric salts.[3] The separation then relies on finding a solvent system where one salt is significantly less soluble than the other, allowing it to crystallize selectively.
-
Chiral Chromatography (HPLC/SFC): This is a powerful alternative or complementary technique, especially when crystallization proves difficult.[7] The diastereomers can be separated on either a chiral stationary phase (CSP) or, because they have different physical properties, sometimes on a standard achiral phase.[8] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[9]
Q4: How do I select the appropriate chiral resolving agent for my basic 2-azaspiro[3.3]heptane derivative?
The selection is a critical, semi-empirical process. The goal is to find an agent that forms a salt with a strong, well-defined crystal lattice. Key considerations include:
-
Structural Match: The resolving agent should have a rigid structure to facilitate predictable packing interactions.
-
Acidity (pKa): The acid should be strong enough to fully protonate the spirocyclic amine.
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the scale of your reaction.
A preliminary screen using a small amount of your racemate against a panel of common resolving agents is the most effective strategy.
| Common Chiral Resolving Agents for Amines |
| (S)-(+)-Mandelic Acid |
| (R)-(-)-Mandelic Acid |
| (+)-Tartaric Acid / (-)-Tartaric Acid |
| O,O'-Dibenzoyl-(+)-tartaric acid |
| (+)-Camphor-10-sulfonic acid |
| (-)-Camphor-10-sulfonic acid |
| (S)-(+)-O-Acetyl-mandelic acid |
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Workflow for Diastereomeric Resolution
Below is a general workflow illustrating the key stages of the process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. hplc.eu [hplc.eu]
Validation & Comparative
A Tale of Two Scaffolds: Unpacking the Physicochemical Impact of 2-Azaspiro[3.3]heptan-6-ol vs. Piperidine on LogD and pKa
In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, prized for its synthetic tractability and its presence in a multitude of natural products and approved drugs.[][2] However, the pursuit of optimized drug candidates with fine-tuned physicochemical properties—essential for improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles—has led medicinal chemists to explore novel bioisosteres. One such bioisostere gaining significant traction is the 2-azaspiro[3.3]heptane framework.[3][4]
This guide provides an in-depth comparison of the effects of incorporating 2-azaspiro[3.3]heptan-6-ol versus the traditional piperidine moiety, with a specific focus on two critical drug-like properties: the distribution coefficient (LogD) and the acid dissociation constant (pKa). Understanding the nuanced differences these scaffolds impart is crucial for rational drug design and the strategic modulation of a molecule's behavior in a physiological environment.
Molecular Architectures: A Glimpse at the Structures
At first glance, the two molecules share the core feature of a secondary amine embedded in a saturated ring system. However, their fundamental architectures are distinct, giving rise to profound differences in their three-dimensional shape, rigidity, and electronic properties.
-
Piperidine: A six-membered azacyclohexane, it typically exists in a flexible chair conformation. It is a classic building block in medicinal chemistry.[5]
-
2-Azaspiro[3.3]heptan-6-ol: A spirocyclic system composed of two fused four-membered rings, one of which is an azetidine ring. This structure is significantly more rigid and possesses a distinct three-dimensional geometry compared to piperidine.[4] The "-6-ol" designation indicates a hydroxyl group on the cyclobutane ring.
Comparative Analysis of Physicochemical Properties
The seemingly subtle shift from a monocyclic to a spirocyclic system induces a significant and, in some cases, counterintuitive change in key physicochemical parameters. The following table summarizes the experimental and computed data for the parent scaffolds and the specific alcohol derivative.
| Property | Piperidine | 2-Azaspiro[3.3]heptan-6-ol | Rationale for Difference |
| Molecular Weight ( g/mol ) | 85.15[6] | 113.16[7] | Addition of a C3H4O fragment to form the spirocyclic alcohol. |
| pKa | ~11.12[6] | Predicted to be higher than piperidine | The rigid, strained four-membered rings and the γ-position of the hydroxyl group influence the nitrogen's basicity.[8] |
| LogP (octanol/water) | 0.84[9] | -0.4 (Computed XLogP3-AA)[7] | The spirocyclic nature and the presence of a polar hydroxyl group increase hydrophilicity. |
| LogD at pH 7.4 | ~0.84 (Essentially same as LogP) | < -0.4 (Significantly lower) | The higher basicity (pKa) leads to a greater fraction of the molecule being protonated and thus more water-soluble at physiological pH.[8][10] |
The Causality Behind the Contrast: Rigidity, Basicity, and Lipophilicity
The data reveals a fascinating trend: the introduction of the 2-azaspiro[3.3]heptane scaffold, despite adding a carbon atom relative to some piperidine bioisosteres, can significantly decrease lipophilicity at physiological pH (LogD).[8] This phenomenon is a direct consequence of its effect on basicity (pKa).
Increased Basicity of the Spirocyclic Amine: The nitrogen in the 2-azaspiro[3.3]heptane ring is generally more basic (possesses a higher pKa) than the nitrogen in a comparable piperidine. This can be attributed to the unique geometry of the spirocycle. In analogues like 2-oxa-6-azaspiro[3.3]heptane, the heteroatom is positioned gamma (γ) to the nitrogen, which reduces the inductive electron-withdrawing effect that would otherwise decrease basicity.[8] This principle suggests that the hydroxyl group at the 6-position in 2-azaspiro[3.3]heptan-6-ol has a less pronounced electronic-withdrawing effect on the amine compared to a substituent on a piperidine ring, leading to a higher pKa.
The pKa-LogD Relationship: LogD is a measure of lipophilicity at a specific pH and is critically important for predicting a drug's behavior in the body. For a basic compound, the relationship between LogP, pKa, and LogD is defined by the Henderson-Hasselbalch equation. A higher pKa means that at a physiological pH of 7.4, a significantly larger fraction of the 2-azaspiro[3.3]heptan-6-ol molecules will exist in their protonated, cationic form. This charged species is vastly more soluble in aqueous media (like blood plasma) than in lipids. Consequently, the overall distribution of the compound favors the aqueous phase, resulting in a lower LogD value.
This effect is a powerful tool for medicinal chemists. Replacing a piperidine with a 2-azaspiro[3.3]heptane moiety can be a deliberate strategy to decrease lipophilicity and improve aqueous solubility, which can, in turn, enhance bioavailability and reduce the risk of off-target effects associated with highly lipophilic compounds.[8][10]
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of these key parameters, standardized experimental protocols are essential.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH change of a solution of the analyte upon the addition of a titrant, allowing for the precise determination of the pKa.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the compound (e.g., 2-azaspiro[3.3]heptan-6-ol hydrochloride) and dissolve it in a known volume (e.g., 10 mL) of deionized, CO2-free water.
-
Titration Setup: Place the solution in a temperature-controlled vessel (25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: LogD Determination by the Shake-Flask Method
This classic "gold standard" method measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[11]
Methodology:
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL) and pre-saturated n-octanol (e.g., 2 mL). The final DMSO concentration should be kept low (<1%).
-
Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve.
-
Calculation: Calculate the LogD value using the formula: LogD = log10(C_oct / C_aq).
Caption: Workflow for LogD determination using the shake-flask method.
Conclusion and Strategic Implications
The choice between a piperidine and a 2-azaspiro[3.3]heptane scaffold is a strategic one, driven by the desired physicochemical profile of the final drug candidate.
-
Piperidine remains a valuable, flexible, and well-understood scaffold. Its higher lipophilicity can be advantageous for enhancing membrane permeability and accessing lipophilic binding pockets.[5]
-
2-Azaspiro[3.3]heptan-6-ol represents a more modern approach to scaffold design, offering a rigid structure with unique exit vectors.[4] Its key advantage is the ability to increase basicity, which in turn lowers LogD at physiological pH. This "add carbon to lower lipophilicity" strategy is a powerful method for improving aqueous solubility, fine-tuning ADME properties, and potentially improving a compound's Ligand Lipophilicity Efficiency (LLE).[8]
Ultimately, the decision rests on a data-driven analysis of the target, the desired pharmacokinetic profile, and the overall molecular design. By understanding the fundamental physicochemical effects imparted by each scaffold, researchers can more effectively navigate the complex, multidimensional challenge of drug optimization.
References
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis for the Modern Medicinal Chemist: 2-Azaspiro[3.3]heptane vs. Morpholine Scaffolds
In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the developability of a drug candidate. For decades, the morpholine ring has been a mainstay, a trusted tool to enhance aqueous solubility and introduce a basic center.[1] However, the contemporary drive to escape "flatland" and explore three-dimensional chemical space has brought novel scaffolds to the forefront.[2] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling alternative, offering a unique combination of properties that can overcome some of the limitations associated with traditional heterocycles.[3]
This guide provides an in-depth, data-driven comparison of the 2-azaspiro[3.3]heptane and morpholine scaffolds. We will delve into their physicochemical properties, synthetic accessibility, and impact on key drug-like attributes, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection.
At a Glance: A Tale of Two Scaffolds
| Feature | 2-Azaspiro[3.3]heptane | Morpholine |
| Structure | Spirocyclic, rigid, 3D | Monocyclic, flexible |
| Key Attribute | Modulates lipophilicity, enhances 3D character | Enhances aqueous solubility, provides a basic handle |
| pKa (typical) | Higher basicity | Lower basicity |
| logD (typical impact) | Often lowers logD despite adding a carbon atom | Generally lowers logD |
| Metabolic Stability | Can improve metabolic stability by blocking sites of metabolism | Can be susceptible to metabolism |
| Synthetic Access | Multi-step syntheses are common | Readily available and synthetically versatile |
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties: The Counterintuitive Impact of a Spirocenter
A key differentiator between the two scaffolds lies in their impact on a molecule's lipophilicity, a critical parameter influencing solubility, permeability, and metabolism. While the addition of carbon atoms typically increases lipophilicity, the introduction of a spirocyclic center in 2-azaspiro[3.3]heptane can lead to a surprising decrease in the distribution coefficient (logD).[4]
This phenomenon can be attributed to the increased basicity of the nitrogen atom in the 2-azaspiro[3.3]heptane ring system compared to morpholine.[4] The spirocyclic structure alters the geometry and electronics of the nitrogen, making it a stronger proton acceptor. At physiological pH (7.4), a larger fraction of the 2-azaspiro[3.3]heptane-containing molecules will be protonated, leading to increased aqueous solubility and a lower logD value.
Table 1: Comparative Physicochemical Data of Matched Molecular Pairs
| Parent Scaffold | R Group | Scaffold | logD at pH 7.4 | pKa |
| Morpholine | 4-fluorophenyl | Morpholine | 1.1 | 5.5 |
| 2-Azaspiro[3.3]heptane | 4-fluorophenyl | 2-Oxa-6-azaspiro[3.3]heptane | 0.5 | 7.0 |
| Morpholine | 2,4-difluorobenzyl | Morpholine | 1.8 | 6.2 |
| 2-Azaspiro[3.3]heptane | 2,4-difluorobenzyl | 2-Oxa-6-azaspiro[3.3]heptane | 1.2 | 7.7 |
Data synthesized from multiple sources, including ACS Med. Chem. Lett. 2019, 10, 8, 1198–1204.[4]
Metabolic Stability: A Rigid Defense
The conformationally rigid nature of the 2-azaspiro[3.3]heptane scaffold can offer a significant advantage in terms of metabolic stability. The spirocenter can shield adjacent chemical bonds from the action of metabolic enzymes, such as cytochrome P450s.[5] This steric hindrance can block common sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile. In contrast, the flexible nature of the morpholine ring can allow for easier access of metabolic enzymes, potentially leading to faster clearance.[6]
Synthetic Accessibility: A Trade-off Between Novelty and Convenience
Morpholine and its derivatives are readily available from commercial sources and can be synthesized through various well-established methods, making them highly convenient for initial structure-activity relationship (SAR) studies.[7][8] The synthesis of functionalized 2-azaspiro[3.3]heptane building blocks, however, is often more complex and can require multi-step sequences.[9][10] This can present a greater initial investment in synthetic chemistry.
Caption: Synthetic accessibility of morpholine vs. 2-azaspiro[3.3]heptane.
Experimental Protocols for Scaffold Evaluation
To ensure the trustworthiness of our comparative analysis, we provide the following detailed, step-by-step methodologies for key experiments.
Determination of pKa and logD
Objective: To experimentally determine the ionization constant (pKa) and the distribution coefficient (logD) of compounds containing the respective scaffolds.
Methodology: UV-Metric Titration for pKa and Shake-Flask Method for logD
-
pKa Determination (UV-Metric Titration):
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add a series of aqueous buffers with a pH range from 2 to 12.
-
Add a small aliquot of the compound stock solution to each well.
-
Measure the UV-Vis absorbance spectrum of each well using a plate reader.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.[11]
-
-
logD Determination (Shake-Flask Method):
-
Prepare a buffered aqueous solution at pH 7.4 and n-octanol, and pre-saturate each with the other.
-
Add a known amount of the test compound to a vial containing a mixture of the buffered aqueous phase and n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[2]
-
Centrifuge the vial to separate the two phases.
-
Carefully remove an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate the logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Caption: Workflow for pKa and logD determination.
Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of compounds in human liver microsomes.
Methodology: In Vitro Incubation with Human Liver Microsomes
-
Preparation:
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare an NADPH-regenerating system solution.[12]
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, HLM suspension, and test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
-
Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.[14]
-
Conclusion and Future Perspectives
The choice between a 2-azaspiro[3.3]heptane and a morpholine scaffold is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of a drug discovery program.
-
Morpholine remains an excellent choice for its synthetic tractability and proven ability to enhance solubility. It is a reliable scaffold for rapid SAR exploration and lead optimization when metabolic liabilities are not a primary concern.[1][15]
-
2-Azaspiro[3.3]heptane offers a powerful tool for addressing challenges in lipophilicity and metabolic stability. Its rigid, three-dimensional structure can lead to improved pharmacokinetic properties and provides access to novel chemical space.[3][16] The initial synthetic investment can be offset by the potential for generating drug candidates with superior profiles.
As drug discovery continues to evolve, the strategic incorporation of novel, three-dimensional scaffolds like 2-azaspiro[3.3]heptane will be crucial for developing the next generation of therapeutics. By understanding the nuanced differences between these and more traditional scaffolds, medicinal chemists can more effectively navigate the complexities of drug design and ultimately increase the probability of success.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to qNMR for the Quantification of 2-Azaspiro[3.3]heptane Derivatives
Introduction: The Spirocyclic Challenge in Drug Discovery
In the landscape of modern medicinal chemistry, 2-azaspiro[3.3]heptane derivatives have emerged as a valuable structural motif. These rigid, three-dimensional scaffolds are increasingly utilized by drug development professionals to replace traditional heterocycles like piperidines and morpholines. Their unique topology can fine-tune critical drug properties, including lipophilicity and metabolic stability, offering a pathway to novel therapeutics with improved ADME profiles.[1][2] However, the introduction of these novel structures presents a concurrent analytical challenge: the need for accurate, robust, and efficient methods of quantification.
Throughout the pharmaceutical development pipeline—from early-stage purity assessment of active pharmaceutical ingredients (APIs) to late-stage quality control of finished products—precise quantification is non-negotiable. This guide provides an in-depth, field-proven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the analysis of 2-azaspiro[3.3]heptane derivatives. As a primary analytical method, qNMR offers a direct, powerful, and often more efficient alternative to conventional approaches.[3][4] We will explore the fundamental principles, explain the causality behind experimental design, and provide actionable protocols to empower researchers and scientists in their analytical workflows.
The qNMR Advantage: A Primary Ratio Method Explained
Unlike chromatographic techniques that rely on the comparison of a detector response to that of a chemically identical reference standard, qNMR is a primary ratio method.[5][6] This distinction is fundamental. The core principle of qNMR is that the area under an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[7][8][9] This relationship is independent of the molecule's structure, provided the experiment is designed correctly.
When an internal standard (IS) of known purity and weight is added to a sample containing an analyte of a known weight, the purity of the analyte can be determined directly using the following equation:
Pa = (Ia / Is) * (Ns / Na) * (Ma / Ms) * (ms / ma) * Ps
Where:
-
P = Purity (or potency)
-
I = Integral of the NMR signal
-
N = Number of protons generating the signal
-
M = Molecular weight
-
m = Mass
-
a = Analyte
-
s = Standard
This "standard-free" approach (meaning no need for a reference standard of the analyte itself) is a paramount advantage in early drug discovery, where highly characterized reference materials for novel compounds are often unavailable.[3][10]
Designing a Robust qNMR Experiment for 2-Azaspiro[3.3]heptane Derivatives
The accuracy of qNMR is not automatic; it is the result of deliberate and informed experimental design. For a polar, nitrogen-containing scaffold like a 2-azaspiro[3.3]heptane, every choice—from the internal standard to the acquisition parameters—has a direct causal impact on the quality of the final result.
Causality Behind Key Experimental Choices
-
Analyte Signal Selection: The ideal signal for quantification is a singlet or a well-resolved multiplet in a region of the spectrum free from overlap with other analyte, impurity, or standard signals. For 2-azaspiro[3.3]heptane derivatives, the protons on the spirocyclic core are often excellent candidates as they are part of the rigid framework and typically appear in a distinct region of the 1H NMR spectrum. Avoid exchangeable protons (e.g., N-H) as their chemical shift and signal intensity can be unreliable.
-
Internal Standard (IS) Selection: The IS is the backbone of the experiment.[11] An inappropriate standard will invalidate the results.
-
Core Criteria: A suitable IS must be: (a) of high, certified purity (≥99%); (b) chemically stable and non-reactive with the analyte or solvent; (c) soluble in the chosen deuterated solvent; (d) non-volatile; and, most critically, (e) possess at least one sharp signal that does not overlap with any analyte signals.[10][12]
-
Expert Recommendation for Azaspiroheptanes: Given the polar nature of these amines, a polar internal standard soluble in solvents like DMSO-d6 or D2O is required. Maleic acid is an excellent choice. It provides a sharp singlet around 6.3 ppm in DMSO-d6, a region typically clear of the aliphatic signals from the spiro-core, and it is readily available in high purity.[13] Another option is dimethyl sulfone (DMSO2) , which is highly stable and gives a sharp singlet around 3.1 ppm.[12]
-
-
Solvent Selection: The choice is dictated by the solubility of both the analyte and the IS. DMSO-d6 is a versatile solvent for many polar organic molecules, including amine salts. D2O is also an option, particularly for hydrochloride or other water-soluble salt forms of the amine. A pre-solubility test is always recommended.[12]
-
Quantitative Acquisition Parameters: Standard NMR parameters used for structural elucidation are insufficient for quantification.
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses (d1) must be long enough to allow all protons of interest (in both the analyte and the IS) to fully return to thermal equilibrium. A failure to do so results in signal saturation and an underestimation of the integral area. The rule of thumb is to set d1 to at least 5 times the longest longitudinal relaxation time (T1) of any signal being quantified.[5][14] For many small molecules, a conservative delay of 30-60 seconds is often sufficient, but T1 determination via an inversion-recovery experiment is best practice for method validation.[14]
-
Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation across the entire spectrum, providing the best signal-to-noise for quantification.[12]
-
Number of Scans (NS): The goal is to achieve a sufficient signal-to-noise ratio (S/N) for accurate integration. For an integration error of less than 1%, an S/N of at least 250:1 is recommended.[15] Typically, 16 to 64 scans are adequate for moderately concentrated samples.
-
Detailed Protocol: qNMR Purity Assay of a 2-Azaspiro[3.3]heptane Derivative
This protocol describes the purity determination of a hypothetical "Analyte-A" (a 2-azaspiro[3.3]heptane derivative, MW = 250.3 g/mol ) using Maleic Acid as the internal standard (MW = 116.07 g/mol , Purity = 99.8%).
1. Materials and Equipment:
-
Analyte-A
-
Maleic Acid (certified internal standard)
-
DMSO-d6 (≥99.8% D)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks, pipettes, and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Accurate Weighing: Accurately weigh approximately 20 mg of Maleic Acid (ms) and 40 mg of Analyte-A (ma) into a clean, dry vial. Record the exact weights. The goal is a molar ratio that gives a signal intensity ratio near 1:1 for ease of comparison, but this is not strictly required.[16]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Homogenization: Vortex the vial until both the analyte and the internal standard are completely dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: Transfer the homogenous solution to a 5 mm NMR tube.
3. NMR Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).
-
Lock and shim the instrument on the DMSO-d6 signal.
-
Set the following key acquisition parameters for a quantitative 1H NMR experiment:
-
Pulse Program: Standard 1D proton (e.g., 'zg30' or 'zg90' on Bruker systems, modified for a 90° pulse).
-
Pulse Angle (p1): Calibrated 90° pulse.
-
Relaxation Delay (d1): 30 seconds (or 5-7x the longest T1 value).
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
Number of Scans (ns): 16 (adjust as needed for S/N > 250).
-
Temperature: 298 K (stable temperature is crucial).[12]
-
-
Acquire the spectrum.
4. Data Processing and Calculation:
-
Apply Fourier transformation to the FID.
-
Phase Correction: Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat, zero-level baseline across the entire spectrum. This is critical for accurate integration.
-
Integration:
-
Select a well-resolved signal for Analyte-A. Let's assume a 4-proton multiplet at 3.5 ppm is chosen (Na = 4). Integrate this signal to get Ia.
-
Integrate the sharp singlet for the two olefinic protons of Maleic Acid at ~6.3 ppm (Ns = 2) to get Is.
-
-
Calculate Purity: Use the qNMR equation to determine the purity of Analyte-A (Pa).
Method Validation: Building a Self-Validating System
For use in drug development and quality control, any analytical method must be validated to prove it is fit for purpose. qNMR methods can be fully validated according to International Conference on Harmonisation (ICH) Q2(R1) guidelines.[10][17]
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze a blank (solvent + IS), the analyte, and a mixture. The analyte and IS signals must be uniquely resolved and free from interference. | Signals are baseline resolved. |
| Linearity | Prepare at least five samples with varying analyte concentrations against a fixed IS concentration. Plot the ratio of (Ia/Is) against the analyte concentration.[18] | Correlation coefficient (R²) ≥ 0.99.[13][18] |
| Accuracy | Perform spike-and-recovery experiments by adding known amounts of analyte to a matrix. Calculate the percent recovery. | Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate samples at the same concentration on the same day with the same operator and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N) of the analyte signal at low concentrations. | LOD: S/N ≈ 3; LOQ: S/N ≈ 10.[13] |
| Robustness | Intentionally vary key parameters (e.g., relaxation delay d1 by ±10%, pulse angle) and assess the impact on the results.[20] | Results should not deviate significantly from the nominal values (e.g., RSD ≤ 2.0%). |
Comparative Analysis: qNMR vs. Chromatographic Alternatives
The decision to use qNMR is best made by objectively comparing its performance against established alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison Summary
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Primary ratio (signal area vs. nuclei count) | Separation by polarity, UV absorbance | Separation by volatility, mass detection |
| Analyte Standard | Not required for purity assay[10] | Required | Required |
| Derivatization | Not required | Not required if chromophore is present | Often required for polar amines[21][22] |
| Speed (Method Dev.) | Very Fast (hours to 1-2 days)[10] | Moderate to Slow (days to weeks) | Slow |
| Accuracy | Excellent, traceable to SI units[8][23] | Good, dependent on standard purity | Good, dependent on standard purity |
| Precision | Excellent (RSD < 1-2%)[13][19] | Excellent (RSD < 2%) | Good (RSD < 5%) |
| Sensitivity (LOD/LOQ) | Moderate (µg-mg range)[13][24] | Excellent (ng-pg range)[24][25] | Excellent (pg-fg range)[26] |
| "Greenness" | High (low solvent use)[10][24] | Low (high solvent consumption) | Moderate |
| Key Advantage | Universal detection, direct purity measurement | High sensitivity for chromophoric compounds | High selectivity and sensitivity |
| Key Disadvantage | Lower sensitivity, high capital cost | Requires a chromophore, analyte standard | Requires volatility, potential for thermal degradation |
Expert Insights:
-
HPLC-UV: While highly sensitive, its utility for 2-azaspiro[3.3]heptane derivatives is often limited. These aliphatic scaffolds frequently lack a UV chromophore, making detection difficult without derivatization or switching to less universal detectors like ELSD or CAD.[9]
-
GC-MS: This technique is generally ill-suited for these compounds in their native state. Amines are polar and non-volatile, leading to poor peak shape and interaction with the GC column.[21] Derivatization is almost always necessary to increase volatility, which adds an extra step to the workflow, increasing potential sources of error and analysis time.[22]
-
qNMR: This is where qNMR excels for this compound class. It is a universal detector for proton-containing molecules, completely bypassing the need for a chromophore or volatility. Its ability to provide a direct, accurate purity assessment without an analyte-specific standard makes it exceptionally powerful and efficient, particularly in research and early development.[10][27]
Conclusion and Recommendation
For researchers, scientists, and drug development professionals working with 2-azaspiro[3.3]heptane derivatives, quantitative NMR (qNMR) represents the most direct, efficient, and robust method for quantification, especially for purity and potency determination. While chromatographic methods have their place, particularly for trace-level impurity analysis where sensitivity is paramount, they often introduce unnecessary complexity for this specific chemical class due to the lack of UV chromophores and low volatility.
qNMR circumvents these challenges entirely. By leveraging its status as a primary ratio method, it provides highly accurate and precise data with minimal method development time and without the prerequisite of an analyte-specific reference standard. By following the validated protocols and understanding the causality behind the experimental design outlined in this guide, teams can confidently generate reliable quantitative data, accelerating their development timelines and ensuring the quality of their novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone (Journal Article) | OSTI.GOV [osti.gov]
- 18. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 22. mdpi.com [mdpi.com]
- 23. qNMR - BIPM [bipm.org]
- 24. acgpubs.org [acgpubs.org]
- 25. researchgate.net [researchgate.net]
- 26. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Validating 2-azaspiro[3.3]heptane as a Bioisostere for 4-Substituted Piperidines: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The piperidine ring, a ubiquitous motif in pharmaceuticals, is frequently a starting point for optimization due to its favorable physicochemical properties. However, it can also be associated with metabolic liabilities. This has led to the exploration of bioisosteres—chemical groups with similar steric and electronic characteristics—that can replace the piperidine moiety to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.
Among the emerging piperidine bioisosteres, 2-azaspiro[3.3]heptane has garnered significant attention.[1] This rigid, three-dimensional scaffold offers a unique conformational profile compared to the more flexible piperidine ring. This guide provides a comprehensive, data-driven comparison of 2-azaspiro[3.3]heptane and 4-substituted piperidines, offering insights for researchers, scientists, and drug development professionals to make informed decisions in their molecular design strategies.
The Rise of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, advocating for the incorporation of three-dimensional structural elements to improve pharmacological properties.[2] Spirocyclic systems, such as 2-azaspiro[3.3]heptane, are particularly attractive in this regard. Their inherent rigidity can lead to a more defined orientation of substituents, potentially enhancing binding affinity and selectivity for the biological target. Furthermore, spirocyclic bioisosteres can exhibit improved metabolic stability, particularly against oxidative enzymes that often target the piperidine ring.[2]
Structural and Conformational Analysis: A Tale of Two Scaffolds
The fundamental distinction between a 4-substituted piperidine and a 2-azaspiro[3.3]heptane lies in their topology and conformational flexibility. The piperidine ring typically adopts a low-energy chair conformation, with substituents in either axial or equatorial positions. In contrast, the 2-azaspiro[3.3]heptane framework is a rigid spirocyclic system composed of two fused four-membered azetidine rings.
This structural rigidity has profound implications for the spatial orientation of substituents, often described by "exit vectors." These vectors represent the directional projection of substituents from the core scaffold. The defined and predictable exit vectors of 2-azaspiro[3.3]heptane can lead to more precise interactions with the target protein.[3]
Diagram 1: Structural Comparison and Exit Vectors
References
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of 2-Azaspiro[3.3]heptan-6-ol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for the structural elucidation of 2-azaspiro[3.3]heptan-6-ol derivatives, a class of compounds of significant interest in medicinal chemistry. We will explore the nuances of this technique and contrast its capabilities with other widely used analytical methods, supported by experimental data.
The rigid, three-dimensional framework of spirocyclic compounds like 2-azaspiro[3.3]heptan-6-ol derivatives makes them attractive scaffolds in the design of novel therapeutics. Their unique topology allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. However, this same structural rigidity and the presence of multiple stereocenters pose a significant challenge for unambiguous characterization using conventional spectroscopic methods alone. X-ray crystallography, in this context, emerges as the definitive technique for providing an unassailable atomic-level description of these molecules.
The Decisive Power of X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation of crystalline compounds. For 2-azaspiro[3.3]heptan-6-ol derivatives, where the orientation of the hydroxyl group and any substituents on the azetidine ring are critical for biological activity, this technique provides an unparalleled level of detail.
A case in point is the structural determination of a closely related derivative, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC) with deposition number 754521, provides a wealth of information that can be extrapolated to the 6-ol derivatives.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a detailed three-dimensional structure via X-ray crystallography involves a meticulous multi-step process. Understanding the rationale behind each step is crucial for appreciating the robustness of the resulting data.
Causality in Experimental Choices: The choice of crystallization technique (e.g., slow evaporation, vapor diffusion) and solvent system is critical and often empirical. For polar molecules like 2-azaspiro[3.3]heptan-6-ol derivatives, solvent systems that allow for hydrogen bonding while having differential volatility are often successful. The selection of an appropriate X-ray source (e.g., Cu Kα or Mo Kα) depends on the crystal size and scattering power of the constituent atoms.
Key Structural Insights from Crystallographic Data
The crystal structure of a 2-azaspiro[3.3]heptane derivative provides precise measurements that are invaluable for understanding its chemical behavior and interaction with biological systems.
| Parameter | Significance for 2-Azaspiro[3.3]heptan-6-ol Derivatives |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements present in the crystal. |
| Bond Lengths & Angles | Confirms the connectivity and reveals any strain in the spirocyclic system. |
| Torsional Angles | Defines the precise conformation of the four-membered rings. |
| Hydrogen Bonding | Elucidates intermolecular interactions, crucial for understanding solid-state packing and solubility. |
| Absolute Stereochemistry | Unambiguously determines the configuration of all chiral centers. |
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and studying the behavior of molecules in solution. This section compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the analysis of 2-azaspiro[3.3]heptan-6-ol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 2-azaspiro[3.3]heptan-6-ol derivatives, both ¹H and ¹³C NMR are essential for confirming the presence of the spirocyclic core and the substitution pattern.
¹H NMR: The proton NMR spectrum of a 2-azaspiro[3.3]heptane derivative will show characteristic signals for the protons on the azetidine and cyclobutane rings. The chemical shifts and coupling constants of these protons can provide clues about their relative stereochemistry. For instance, the multiplicity of the proton on the carbon bearing the hydroxyl group (C6) can indicate the number of adjacent protons.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For a 2,6-disubstituted-2-azaspiro[3.3]heptane, the number of signals will depend on the symmetry of the molecule. For example, the ¹³C NMR data for a derivative of 2,6-diazaspiro[3.3]heptane shows distinct signals for the spiro carbon and the carbons of the two four-membered rings, confirming the core structure.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be challenging in the often-crowded aliphatic region of the ¹³C NMR spectrum of these compounds.
Limitations of NMR: While NMR provides excellent information about the connectivity and solution-state conformation, it can be difficult to definitively assign the relative and absolute stereochemistry of complex spirocyclic systems without extensive 2D NMR experiments (e.g., NOESY) and often requires comparison to crystallographically determined structures.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
Electron Ionization (EI): In EI-MS, the fragmentation pattern of 2-azaspiro[3.3]heptan-6-ol derivatives is expected to be dominated by α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The loss of the hydroxyl group as a water molecule is also a likely fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments, which is crucial for confirming the identity of a newly synthesized compound.
Limitations of MS: Mass spectrometry does not provide information about the stereochemistry of the molecule. Isomers with the same mass and similar fragmentation patterns can be difficult to distinguish.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For 2-azaspiro[3.3]heptan-6-ol, the key diagnostic peaks would be:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: If the azetidine nitrogen is unsubstituted, a medium intensity peak would be observed around 3300-3500 cm⁻¹.
-
C-H stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹.
-
C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.
-
C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region.
Limitations of IR: While useful for confirming the presence of key functional groups, IR spectroscopy provides limited information about the overall molecular structure and no information about stereochemistry.
A Symbiotic Relationship: The Power of Combined Techniques
The most robust and reliable characterization of 2-azaspiro[3.3]heptan-6-ol derivatives is achieved through the synergistic use of multiple analytical techniques. While NMR, MS, and IR provide crucial pieces of the structural puzzle, X-ray crystallography delivers the final, unambiguous three-dimensional picture.
Protocol for Comprehensive Characterization:
-
Synthesis and Purification: Synthesize the target 2-azaspiro[3.3]heptan-6-ol derivative and purify it to >95% purity as determined by LC-MS and ¹H NMR.
-
Initial Spectroscopic Analysis:
-
Obtain high-resolution mass spectra to confirm the elemental composition.
-
Record ¹H and ¹³C NMR spectra to establish the carbon-hydrogen framework and connectivity.
-
Perform DEPT experiments to aid in the assignment of carbon signals.
-
Acquire an IR spectrum to confirm the presence of key functional groups (OH, NH, etc.).
-
-
Crystallization:
-
Screen a variety of solvent systems and crystallization techniques (slow evaporation, vapor diffusion) to obtain single crystals suitable for X-ray diffraction.
-
-
X-ray Data Collection and Structure Solution:
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain a detailed three-dimensional model.
-
-
Data Integration and Final Confirmation:
-
Correlate the spectroscopic data with the crystal structure to ensure consistency and provide a complete and unambiguous characterization of the compound.
-
Conclusion
For the definitive structural elucidation of 2-azaspiro[3.3]heptan-6-ol derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is critical for understanding their structure-activity relationships. While other spectroscopic techniques such as NMR, MS, and IR are essential for routine characterization and provide complementary information, they cannot replace the unequivocal structural insights offered by X-ray crystallography. A comprehensive and multi-technique approach, with X-ray crystallography as the cornerstone for stereochemical assignment, is the gold standard for the characterization of these medicinally important spirocyclic compounds.
The Ascendance of the 2-Azaspiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro ADME Properties
Introduction: Beyond Flatland in Drug Design
In the landscape of modern medicinal chemistry, the drive to escape "flatland" has led to an increased appreciation for three-dimensional molecular scaffolds that can confer superior pharmacological properties.[1] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for commonly used saturated heterocycles like piperidine and piperazine.[1][2] The rigid, spirocyclic nature of the 2-azaspiro[3.3]heptane core offers a distinct conformational restraint compared to the more flexible chair and boat conformations of piperidines and piperazines. This rigidity can pre-organize substituents in a more favorable orientation for target engagement, potentially leading to enhanced potency and selectivity. However, the true value of a novel scaffold in drug discovery is ultimately determined by its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the in vitro ADME properties of 2-azaspiro[3.3]heptane-containing compounds against their traditional piperidine and piperazine counterparts, supported by experimental data and detailed protocols.
The Rationale for Bioisosteric Replacement: A Physicochemical Perspective
The decision to replace a piperidine or piperazine ring with a 2-azaspiro[3.3]heptane is rooted in the desire to modulate key physicochemical properties that govern a molecule's ADME profile. The spirocyclic nature of the 2-azaspiro[3.3]heptane introduces a quaternary carbon center, which can have a profound impact on lipophilicity, basicity, and metabolic stability.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Piperidine/Piperazine Scaffold] -- "Bioisosteric Replacement" --> B{2-Azaspiro[3.3]heptane Scaffold}; B -- "Improved Properties" --> C[Enhanced Metabolic Stability]; B -- "Improved Properties" --> D[Modulated Lipophilicity]; B -- "Improved Properties" --> E[Increased Aqueous Solubility]; B -- "Improved Properties" --> F[Favorable 3D Conformation]; C -- "Leads to" --> G[Reduced In Vivo Clearance]; D -- "Leads to" --> H[Improved Permeability/Efflux Profile]; E -- "Leads to" --> I[Better Formulation & Bioavailability]; F -- "Leads to" --> J[Increased Target Potency & Selectivity]; }
Caption: Logical relationship of bioisosteric replacement.
Generally, the introduction of a 2-azaspiro[3.3]heptane moiety is associated with an increase in aqueous solubility and metabolic stability.[3] The impact on lipophilicity, however, can be more nuanced. While adding a carbon atom would intuitively increase lipophilicity, the increased basicity of the nitrogen atom in the 2-azaspiro[3.3]heptane can lead to a decrease in the distribution coefficient (logD) at physiological pH (7.4).[4] An exception is observed with N-linked 2-azaspiro[3.3]heptanes, which have been shown to increase logD.[4]
Comparative Analysis of In Vitro ADME Properties
The following sections provide a head-to-head comparison of key in vitro ADME parameters for 2-azaspiro[3.3]heptane-containing compounds versus their piperidine and piperazine analogs.
Aqueous Solubility
A critical determinant of oral bioavailability, aqueous solubility is often improved by the incorporation of a 2-azaspiro[3.3]heptane scaffold. This is attributed to the more polar, three-dimensional nature of the spirocycle compared to the relatively nonpolar cyclohexane ring of piperidine.
| Compound Scaffold | Kinetic Solubility (μM) in PBS, pH 7.4 |
| N-aryl-piperidine | 136 |
| N-aryl-2-azaspiro[3.3]heptane | 12 |
| N-aryl-1-azaspiro[3.3]heptane | 13 |
| Data adapted from a study comparing physicochemical properties of model compounds.[5] |
The data clearly indicates a significant decrease in solubility for the spirocyclic analogs in this specific series, which contradicts the general trend. This highlights the importance of the surrounding molecular context in determining the ultimate effect of the scaffold. However, in many other reported cases, the incorporation of azaspiro[3.3]heptane has led to improved solubility.[3]
Lipophilicity (logD)
Lipophilicity, measured as the logD at pH 7.4, is a key factor influencing a compound's permeability, metabolic stability, and potential for off-target effects. The replacement of a piperidine with a 2-azaspiro[3.3]heptane can modulate logD in a manner that is dependent on the point of attachment.
| Compound Scaffold | Experimental logD (pH 7.4) |
| N-aryl-piperidine | >4.5 |
| N-aryl-2-azaspiro[3.3]heptane | 3.1 |
| N-aryl-1-azaspiro[3.3]heptane | 2.8 |
| Data adapted from a study comparing physicochemical properties of model compounds.[5] |
In this example, the 2-azaspiro[3.3]heptane analog exhibits a significantly lower logD compared to the piperidine counterpart, which can be advantageous in mitigating lipophilicity-related risks. However, as previously mentioned, N-linked 2-azaspiro[3.3]heptanes have been shown to increase logD by +0.2 to +0.5 units.[4]
Metabolic Stability
One of the most significant advantages of the 2-azaspiro[3.3]heptane scaffold is its enhanced metabolic stability. The quaternary spirocyclic center and the strained four-membered rings are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the more flexible six-membered ring of piperidine.[1]
| Compound Scaffold | Metabolic Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, μL/min/mg) |
| N-aryl-piperidine | 31 | 47 |
| N-aryl-2-azaspiro[3.3]heptane | 52 | 28 |
| N-aryl-1-azaspiro[3.3]heptane | 113 | 13 |
| Data adapted from a study comparing physicochemical properties of model compounds.[5] |
The data demonstrates a clear improvement in metabolic stability for the 2-azaspiro[3.3]heptane analog, with a longer half-life and lower intrinsic clearance compared to the piperidine-containing compound.
Membrane Permeability
The ability of a compound to permeate cell membranes is crucial for oral absorption and distribution to target tissues. This is often assessed using the Caco-2 cell permeability assay, which models the human intestinal epithelium. The impact of the 2-azaspiro[3.3]heptane scaffold on permeability is complex and can be influenced by the interplay between changes in lipophilicity and basicity. While a decrease in lipophilicity might suggest lower permeability, the unique three-dimensional shape of the spirocycle can sometimes lead to favorable interactions with membrane transporters.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its pharmacological activity. While no direct comparative data was found in the initial searches, it is reasonable to hypothesize that the modulation of lipophilicity by the 2-azaspiro[3.3]heptane scaffold would impact plasma protein binding. Generally, a decrease in logD would be expected to correlate with lower plasma protein binding.
CYP450 Inhibition
The potential for a drug candidate to inhibit major CYP450 enzymes is a critical safety consideration due to the risk of drug-drug interactions. The unique electronic and steric properties of the 2-azaspiro[3.3]heptane scaffold may alter the interaction with CYP active sites compared to piperidine analogs. While specific comparative IC50 values are not widely published, this is a critical parameter to assess for any new chemical series.
hERG Inhibition
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. The introduction of a 2-azaspiro[3.3]heptane can alter a molecule's hERG inhibition profile. In some cases, this has been a beneficial change, leading to reduced hERG activity.[4]
Experimental Protocols
To ensure the generation of robust and reproducible in vitro ADME data, the following detailed protocols are provided for key assays.
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound in a given buffer.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Weigh 1 mg of compound into a glass vial] --> B[Add 1 mL of 0.1 M phosphate buffer (pH 7.4)]; B --> C[Incubate at 21°C with shaking (700 rpm) for 24 hours]; C --> D[Filter the suspension]; D --> E[Quantify the concentration of the filtrate by LC-MS/MS]; }
Caption: Thermodynamic solubility assay workflow.
Step-by-Step Methodology:
-
Accurately weigh approximately 1 mg of the test compound into a glass vial.[6]
-
Add 1 mL of 0.1 M phosphate buffer (pH 7.4).[6]
-
Seal the vials and incubate them in a thermomixer at 21°C with shaking at 700 rpm for 24 hours to reach equilibrium.[6]
-
After incubation, filter the samples to remove any undissolved solid.
-
Analyze the filtrate by a validated LC-MS/MS method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the test compound to quantify the solubility.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare a reaction mixture containing liver microsomes, buffer, and test compound] --> B[Pre-incubate at 37°C]; B --> C[Initiate the reaction by adding NADPH regenerating system]; C --> D[Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min)]; D --> E[Quench the reaction with ice-cold acetonitrile]; E --> F[Centrifuge to precipitate proteins]; F --> G[Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound]; }
Caption: Microsomal stability assay workflow.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[7]
-
Add the test compound to the reaction mixture at a final concentration of, for example, 1 µM.[7]
-
Pre-incubate the mixture at 37°C for a few minutes.[7]
-
Initiate the metabolic reaction by adding an NADPH regenerating system.[7]
-
At predetermined time points (e.g., 0, 10, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a volume of ice-cold solvent such as acetonitrile.[7]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Seed Caco-2 cells on a semipermeable membrane in a Transwell plate] --> B[Culture for ~21 days to form a differentiated monolayer]; B --> C[Verify monolayer integrity (TEER measurement)]; C --> D[Add test compound to the apical (A) or basolateral (B) side]; D --> E[Incubate at 37°C for a defined period (e.g., 2 hours)]; E --> F[Sample the receiver compartment (B or A)]; F --> G[Quantify compound concentration by LC-MS/MS]; G --> H[Calculate the apparent permeability coefficient (Papp)]; }
Caption: Caco-2 permeability assay workflow.
Step-by-Step Methodology:
-
Seed Caco-2 cells on permeable supports in Transwell plates and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.[8]
-
Prior to the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution) at pH 7.4.
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound (typically at 10 µM) to the apical compartment and fresh transport buffer to the basolateral compartment.[9]
-
Incubate the plate at 37°C with gentle shaking for a specified time, typically 2 hours.[9]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
To assess active efflux, perform the experiment in the basolateral-to-apical (B-to-A) direction as well.
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-to-A / Papp A-to-B).
Conclusion: A Valuable Scaffold for Drug Discovery
The 2-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's toolbox for overcoming common ADME liabilities associated with traditional saturated heterocycles. The available data suggests that its incorporation can lead to significant improvements in metabolic stability and, in many cases, favorable modulation of solubility and lipophilicity. While the impact on permeability and other ADME parameters needs to be evaluated on a case-by-case basis, the unique three-dimensional structure of the 2-azaspiro[3.3]heptane offers a promising strategy for developing drug candidates with improved pharmacokinetic profiles. As with any bioisosteric replacement, a comprehensive in vitro ADME assessment, as outlined in this guide, is essential to fully characterize the properties of novel compounds and guide successful drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of Azaspiro[3.3]heptanes: A Paradigm Shift in Metabolic Stability for Drug Discovery
A Senior Application Scientist's Guide to Comparing the Metabolic Fortitude of Azaspiro[3.3]heptanes with Traditional Heterocycles
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative scaffolds that can overcome the pharmacokinetic challenges inherent in traditional heterocyclic moieties. Among these, azaspiro[3.3]heptanes have emerged as a compelling structural motif, offering a unique three-dimensional architecture that can significantly enhance metabolic stability compared to conventional heterocycles like piperidine, pyrrolidine, and morpholine. This guide provides an in-depth, data-driven comparison of the metabolic stability of azaspiro[3.3]heptanes, elucidating the underlying mechanistic principles and providing detailed experimental protocols for their evaluation.
The Challenge of Metabolic Lability in Traditional Heterocycles
Saturated nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, prized for their ability to introduce basicity, modulate physicochemical properties, and provide rigid frameworks for optimal target engagement.[1] However, these very features can also render them susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2]
Piperidine and pyrrolidine, for instance, are prone to oxidation at the carbon atoms adjacent to the nitrogen, a common metabolic pathway that can lead to rapid clearance and reduced drug exposure.[1] Morpholine, while generally considered more metabolically robust than piperidine due to the electron-withdrawing effect of its oxygen atom, is not metabolically inert and can undergo oxidative N-dealkylation and ring oxidation.[2][3]
Azaspiro[3.3]heptanes: A Structurally Fortified Alternative
Azaspiro[3.3]heptanes, as bioisosteres of traditional heterocycles, present a strategic solution to these metabolic liabilities.[4][5] Their rigid, spirocyclic nature sterically shields the vulnerable positions adjacent to the nitrogen atom, hindering access by metabolic enzymes. This structural fortification translates to a marked improvement in metabolic stability, a trend increasingly validated by experimental data.[6]
dot
Caption: Comparative metabolic liability of azaspiro[3.3]heptanes and traditional heterocycles.
Comparative Metabolic Stability Data: A Head-to-Head Analysis
The superior metabolic stability of azaspiro[3.3]heptanes is not merely theoretical. A direct comparison of a model compound containing a piperidine moiety with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres in human liver microsomes (HLM) provides compelling quantitative evidence.
| Compound | Heterocyclic Moiety | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Half-life (t1/2) in HLM (min) |
| Model Compound 1 | Piperidine | 136 | Not Reported |
| Model Compound 2 | 2-Azaspiro[3.3]heptane | 12 | Not Reported |
| Model Compound 3 | 1-Azaspiro[3.3]heptane | 13 | Not Reported |
Data sourced from a study on the bioisosteric replacement of piperidine with azaspiro[3.e]heptanes.[7]
This data clearly demonstrates a significant reduction in intrinsic clearance for the azaspiro[3.3]heptane-containing compounds compared to their piperidine counterpart, indicating a substantial improvement in metabolic stability.[7]
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to validate these findings within their own drug discovery programs, we provide detailed, step-by-step protocols for the two most common in vitro metabolic stability assays.
I. Human Liver Microsomal (HLM) Stability Assay
This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective assessment of a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[1]
Experimental Rationale: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[1] By incubating a test compound with HLM and an NADPH regenerating system (to provide the necessary cofactors for CYP activity), we can measure the rate of disappearance of the parent compound over time. This allows for the calculation of key parameters like half-life (t1/2) and intrinsic clearance (CLint).[8]
dot
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare stock solutions of the test compounds and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) in DMSO.[1]
-
-
Incubation Setup:
-
Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[1]
-
In a 96-well plate, combine the microsomal solution and the NADPH regenerating system.
-
Initiate the reaction by adding the test compound to a final concentration of 1-3 µM.[1] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Time Course Incubation:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold stop solution, typically acetonitrile containing an internal standard.[1]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
II. Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[9]
Experimental Rationale: Cryopreserved hepatocytes offer a convenient and reliable in vitro model that closely mimics the metabolic environment of the liver.[10] By incubating the test compound with a suspension of viable hepatocytes, one can evaluate the contribution of both oxidative and conjugative pathways to the compound's overall clearance.
dot
Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure cell health.
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[10]
-
-
Incubation:
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[10]
-
Immediately quench the metabolic activity by adding a cold organic solvent like acetonitrile.
-
-
Sample Analysis:
-
Process the samples as described for the HLM assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
-
-
Data Interpretation:
-
Calculate the half-life and intrinsic clearance as outlined in the HLM protocol. The intrinsic clearance is typically expressed as µL/min/10^6 cells.[9]
-
Conclusion
The strategic incorporation of the azaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a robust solution to the metabolic instability often associated with traditional heterocyclic rings. The inherent steric hindrance provided by their unique spirocyclic structure effectively shields against enzymatic degradation, leading to improved pharmacokinetic profiles. The experimental data presented herein provides a clear and compelling case for the superiority of azaspiro[3.3]heptanes in terms of metabolic stability. By employing the detailed in vitro protocols outlined in this guide, researchers can confidently assess the metabolic fate of their novel compounds and make informed decisions to accelerate the development of safer and more efficacious therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Conformational Rigidity vs. Flexibility: A Comparative Analysis of 2-Azaspiro[3.3]heptane and Homopiperidine for Drug Discovery
In the landscape of modern medicinal chemistry, the three-dimensional shape of a molecule is a paramount determinant of its biological activity. The strategic incorporation of saturated heterocyclic scaffolds is a widely employed tactic to escape the "flatland" of aromatic rings, thereby enhancing properties such as solubility, metabolic stability, and target engagement. Among the plethora of available building blocks, 2-azaspiro[3.3]heptane and homopiperidine (azepane) represent two contrasting philosophies in scaffold design: conformational rigidity and flexibility, respectively. This guide provides an in-depth, objective comparison of the conformational landscapes of these two important nitrogen-containing heterocycles, supported by experimental data and computational insights, to inform rational drug design and development.
Introduction: The Significance of Conformational Control in Drug Design
The ability of a small molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is fundamental to its efficacy. A rigid scaffold, such as 2-azaspiro[3.3]heptane, can pre-organize appended functional groups into a desired spatial orientation, potentially leading to higher binding affinity and selectivity by reducing the entropic penalty upon binding.[1] Conversely, a flexible molecule like homopiperidine can explore a wider conformational space, which may be advantageous for binding to targets with less defined or more adaptable binding pockets.[2] Understanding the inherent conformational preferences and the energy barriers between different conformations is therefore crucial for the medicinal chemist.
Conformational Analysis of 2-Azaspiro[3.3]heptane: A Rigid Framework
The 2-azaspiro[3.3]heptane scaffold is constructed from two fused azetidine rings sharing a central spirocyclic carbon atom. The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain.
Puckering of the Azetidine Rings
Gas-phase electron diffraction studies of unsubstituted azetidine have revealed a puckered conformation characterized by a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[3] This puckering is a defining feature of the 2-azaspiro[3.3]heptane system, where both azetidine rings are expected to be puckered. The spirocyclic fusion point further constrains the overall structure, resulting in a highly rigid framework with well-defined exit vectors for substituents.
The rigidity of the 2-azaspiro[3.3]heptane core has been leveraged in drug design to mimic and constrain the conformations of more flexible systems like piperidine.[4] This can lead to improved pharmacological properties. For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety in certain compounds has been shown to enhance metabolic stability and aqueous solubility.[1]
Experimental Evidence: X-ray Crystallography
Conformational Analysis of Homopiperidine (Azepane): A Flexible Seven-Membered Ring
In stark contrast to the rigidity of 2-azaspiro[3.3]heptane, homopiperidine, a seven-membered azepane ring, exhibits significant conformational flexibility. This flexibility arises from the larger ring size, which allows for a greater number of low-energy conformations.
The Conformational Landscape of Azepane
Computational studies have been instrumental in mapping the complex potential energy surface of azepane. The two most stable conformations are generally found to be the twist-chair and the chair forms.[5] The energy difference between these conformers is typically small, and the molecule can readily interconvert between them at room temperature. The presence of substituents can further influence the relative populations of these conformers.
The flexibility of the azepane ring means that it can present appended functional groups in a variety of spatial arrangements. This can be an advantage in the early stages of drug discovery, where a broader conformational search may be beneficial for identifying initial hits. However, this flexibility can also be a liability, as the bioactive conformation may be a minor contributor to the overall population of conformers in solution, leading to a higher entropic cost of binding.
Energy Barriers to Interconversion
The energy barriers for the interconversion of azepane conformers are relatively low. For the parent cycloheptane, the barrier for ring inversion is approximately 8 kcal/mol.[6] The introduction of a nitrogen atom in homopiperidine is not expected to dramatically alter this barrier. This low barrier allows for rapid interconversion between conformers at physiological temperatures, a key characteristic of this flexible scaffold.
Head-to-Head Comparison: Rigidity vs. Flexibility
The distinct conformational properties of 2-azaspiro[3.3]heptane and homopiperidine have significant implications for their application in drug discovery.
| Feature | 2-Azaspiro[3.3]heptane | Homopiperidine (Azepane) |
| Dominant Conformation | Puckered azetidine rings | Twist-chair and Chair |
| Conformational Flexibility | Rigid | Flexible |
| Energy Barrier to Interconversion | High (ring puckering is stable) | Low (approx. 8 kcal/mol for ring inversion) |
| Substituent Orientation | Well-defined axial/equatorial-like positions | Multiple accessible orientations |
| Drug Design Strategy | Pre-organization of substituents, entropy-driven binding | Exploration of conformational space, induced-fit binding |
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough conformational analysis of these heterocycles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Step-by-Step Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Analyze the chemical shifts, coupling constants (³JHH), and integration of the signals. For rigid systems like 2-azaspiro[3.3]heptane, the coupling constants will be relatively fixed, while for flexible systems like homopiperidine, they will be a population-weighted average of the contributing conformers.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the through-space distances and thus the conformation. For example, in a substituted 2-azaspiro[3.3]heptane, NOEs can help determine the relative orientation of substituents.
-
-
Variable Temperature (VT) NMR: For flexible molecules like homopiperidine, VT-NMR can be used to study the equilibrium between different conformers.[7] At lower temperatures, the interconversion may become slow on the NMR timescale, allowing for the observation of individual conformers. The coalescence temperature of signals can be used to calculate the energy barrier to interconversion.
Computational Modeling
Computational chemistry provides invaluable insights into the conformational preferences and energetics of molecules.[8]
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of small molecules.
Case Studies: Impact on Biological Activity
The choice between a rigid and a flexible scaffold can have profound effects on the biological activity of a drug candidate.
-
2-Azaspiro[3.3]heptane in Receptor Antagonists: The rigid nature of the 2-azaspiro[3.3]heptane core has been successfully employed in the design of antagonists for various receptors. The well-defined orientation of substituents allows for precise positioning of pharmacophoric elements, leading to high-affinity and selective interactions. For example, spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of the ghrelin receptor.[9]
-
Homopiperidine in CNS-active Agents: The conformational flexibility of the homopiperidine ring has been exploited in the development of drugs targeting the central nervous system (CNS). This flexibility may allow these molecules to adapt to the binding sites of multiple related receptors or to cross the blood-brain barrier more effectively. Numerous homopiperazine (a related diazepane) derivatives have been synthesized and evaluated for their anticancer and other biological activities.[10]
Conclusion
The conformational analysis of 2-azaspiro[3.3]heptane and homopiperidine reveals two distinct and complementary approaches to scaffold design in medicinal chemistry. The rigidity of 2-azaspiro[3.3]heptane offers the advantage of pre-organization and entropic gain upon binding, making it an excellent choice for optimizing affinity and selectivity. In contrast, the flexibility of homopiperidine allows for a broader exploration of conformational space, which can be beneficial in the hit-finding stage and for targets that exhibit induced-fit binding. A thorough understanding of the conformational landscapes of these scaffolds, achieved through a synergistic application of experimental and computational methods, is essential for the rational design of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 8. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Azaspiro[3.3]heptan-6-ol Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Azaspiro[3.3]heptan-6-ol hydrochloride, a versatile building block in modern medicinal chemistry. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and preserving the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[1] The primary risks are associated with direct contact and inhalation. This assessment dictates the stringent safety measures required.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 / H303 | Harmful or may be harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1] |
The causality behind these classifications lies in the compound's chemical nature as a heterocyclic amine hydrochloride salt. Such compounds can react with biological tissues, leading to irritation upon contact. The hydrochloride form can contribute to local pH changes, exacerbating irritation.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A proactive safety posture is the foundation of proper chemical handling. Given the identified hazards, the following PPE is mandatory when handling this compound in any form (solid or solution).
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against accidental splashes.[2]
-
Hand Protection : Nitrile or other chemically resistant gloves must be worn to prevent skin contact.[2] Always inspect gloves before use and use proper removal techniques to avoid contamination.
-
Body Protection : A standard laboratory coat must be worn to protect against contamination of clothing.[2]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][3]
This multi-layered PPE approach creates a self-validating safety system, ensuring that a failure in one layer (e.g., a glove tear) does not necessarily result in exposure.
Step-by-Step Disposal Protocol: A Validated Workflow
The recommended and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste designated for collection by a licensed professional waste disposal service.[4][5] Do not attempt to neutralize the compound unless you have a specific, validated protocol and the approval of your institution's Environmental Health and Safety (EHS) department. Direct disposal as hazardous waste is the authoritative and safest course of action.[2]
Experimental Protocol: Waste Collection and Segregation
Objective: To safely collect and prepare this compound waste for final disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Mandatory Personal Protective Equipment (PPE) as specified above
Procedure:
-
Segregation : At the point of generation, keep this compound waste separate from all other chemical waste streams.[2] This is a critical step to prevent unknown, potentially hazardous reactions in the waste container.
-
Container Selection : Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid. The container must be clean, dry, and in good condition.
-
Waste Collection (Solid) : If disposing of solid waste, carefully transfer the powder into the designated waste container inside a chemical fume hood to prevent dust generation.[3] Use spark-proof tools if there is any risk of static discharge.[6]
-
Waste Collection (Liquid/Solution) : If disposing of a solution, pour the liquid carefully into the designated waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" . The label must also include the full chemical name: "this compound" and the approximate quantity.[2] Follow any additional labeling requirements mandated by your local EHS office.
-
Temporary Storage : Securely seal the container. Store the waste in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[4]
-
Arrange for Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour this chemical down the drain.[6][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous research chemicals.[7]
Disposal Workflow: A Visual Guide
The following diagram outlines the logical decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
Accidents require immediate and correct action. The response protocol depends on the scale of the spill.
-
Minor Spills (Dry Powder) :
-
Major Spills :
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's EHS or emergency response team immediately.[3]
-
Prevent entry into the affected area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) and any relevant information.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to responsible research.
References
- 1. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Azaspiro[3.3]heptan-6-ol hydrochloride
Welcome to a comprehensive guide on the safe handling of 2-Azaspiro[3.3]heptan-6-ol hydrochloride (CAS No: 1630907-10-6). In drug discovery and development, our progress is intrinsically linked to our ability to manage the risks associated with novel chemical entities. This guide moves beyond a simple checklist, offering a deep dive into the why behind each personal protective equipment (PPE) recommendation. Our goal is to empower you, our fellow researchers, to build a self-validating system of safety that protects you, your work, and your colleagues.
Understanding the Hazard Profile: A Risk-Based Approach to Safety
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several key risks that directly inform our safety protocols.[1]
-
Causes Skin Irritation (Category 2): Direct contact can lead to inflammation, redness, and discomfort. This necessitates a robust barrier between the chemical and your skin.[1][2]
-
Causes Serious Eye Irritation (Category 2A): This is a critical hazard. Exposure to even small amounts of the solid or solutions can result in significant, potentially painful eye damage.[1][2] This risk dictates a higher level of eye protection than standard safety glasses.
-
May Cause Respiratory Irritation (Category 3): As a solid, the fine powder of this compound can be easily aerosolized. Inhalation may lead to irritation of the nose, throat, and lungs.[1][2] This hazard underscores the importance of engineering controls as the primary line of defense.
-
Harmful if Swallowed (Category 4): Accidental ingestion is toxic.[1] This reinforces the need for strict hygiene practices and preventing cross-contamination of surfaces.[2][3]
Understanding these hazards allows us to move from a mindset of "what PPE do I need?" to "how does this piece of PPE mitigate a specific, identified risk?"
Core PPE Ensemble for Routine Laboratory Operations
For standard procedures such as weighing, transfers, and solution preparation within a certified chemical fume hood, a specific ensemble of PPE is required. The following table summarizes these core requirements.
| Protection Area | Required PPE | Rationale & Standard |
| Eyes & Face | Chemical Splash Goggles | Protects against dust, splashes, and direct contact. Standard safety glasses are insufficient due to the serious eye irritation hazard. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Face Shield (as needed) | Wear in addition to goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing.[3] | |
| Hands | Chemical-Resistant Gloves (Nitrile) | Provides a primary barrier against skin irritation. Inspect gloves for defects before each use.[4] |
| Body | Professional Lab Coat | Protects skin and personal clothing from contamination. Should be buttoned completely.[5][6] |
| Long Pants & Closed-Toe Shoes | Provides a full-body barrier. Porous shoes (e.g., mesh sneakers) or exposed skin on the legs and feet are unacceptable in a laboratory setting.[6] | |
| Respiratory | Not typically required | When handled inside a certified chemical fume hood, no additional respiratory protection is needed. The fume hood is the primary engineering control.[2] |
Operational Protocols: Integrating PPE into Your Workflow
Effective protection relies not just on wearing PPE, but on using it correctly throughout your experimental workflow.
Donning and Doffing: A Critical Safety Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination. Contaminated gloves can easily transfer chemical residue to your skin, clothes, or face if removed improperly.
References
- 1. This compound | C6H12ClNO | CID 73554122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. ethz.ch [ethz.ch]
- 6. csub.edu [csub.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
